Zifaxaban
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H16ClN3O4S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
5-chloro-N-[[(5S)-2-oxo-3-[4-(2-oxo-1-pyridinyl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O4S/c21-17-9-8-16(29-17)19(26)22-11-15-12-24(20(27)28-15)14-6-4-13(5-7-14)23-10-2-1-3-18(23)25/h1-10,15H,11-12H2,(H,22,26)/t15-/m0/s1 |
InChI Key |
MXWOUAQNXIUJIN-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Zifaxaban's Mechanism of Action on Factor Xa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zifaxaban is an orally active and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By targeting FXa, this compound effectively disrupts the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots. This document provides a detailed technical overview of the mechanism of action of this compound on Factor Xa, including available quantitative data, relevant experimental protocols, and visualizations of the key pathways and experimental workflows. While specific kinetic data for this compound is limited in publicly available literature, this guide leverages information on closely related Factor Xa inhibitors to provide a comprehensive understanding of its function.
Core Mechanism of Action
This compound functions as a competitive inhibitor of Factor Xa.[1] This means it directly competes with the natural substrate of FXa, prothrombin, for binding to the enzyme's active site. The inhibition is reversible, allowing for a dynamic regulation of coagulation.
Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic coagulation pathways. Its primary function is to cleave prothrombin to generate thrombin, the final effector enzyme in the coagulation cascade that catalyzes the conversion of fibrinogen to fibrin, leading to clot formation. By directly binding to the active site of Factor Xa, this compound effectively blocks this catalytic activity, leading to a dose-dependent reduction in thrombin generation and subsequent fibrin formation.
The high selectivity of this compound for Factor Xa over other serine proteases minimizes off-target effects, contributing to a more favorable safety profile compared to older anticoagulants.[1]
Quantitative Data
| Compound | IC50 (nM) | Ki (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Selectivity |
| This compound | 11.1[1] | Not Reported | Not Reported | Not Reported | >10,000-fold vs. other serine proteases[1] |
| Rivaroxaban | - | 0.4 | 1.7 x 10⁷ | 5 x 10⁻³ | >10,000-fold vs. other serine proteases |
| Apixaban | - | 0.08 | 2.0 x 10⁷ | 3.4 x 10⁻³ (t½ ≈ 3.4 min) | >30,000-fold vs. other human coagulation proteases |
Data for Rivaroxaban and Apixaban are provided for comparative purposes and are sourced from publicly available literature.
Interaction with Factor Xa Active Site
Direct Factor Xa inhibitors like this compound typically interact with two key pockets within the enzyme's active site: the S1 and S4 pockets.
-
S1 Pocket: This is a deep, narrow, and negatively charged pocket that accommodates the P1 residue of the substrate. The inhibitor's interaction with this pocket is crucial for its potency and typically involves a strong, specific binding.
-
S4 Pocket: This is a larger, more hydrophobic pocket. The interaction of the inhibitor with the S4 pocket contributes significantly to its binding affinity and selectivity for Factor Xa over other serine proteases.
While the specific residues of Factor Xa that interact with this compound have not been publicly disclosed, it is highly probable that its mechanism involves binding to both the S1 and S4 pockets, a characteristic feature of this class of inhibitors.
Signaling Pathway
The following diagram illustrates the coagulation cascade and the point of inhibition by this compound.
Experimental Protocols
While specific, detailed protocols for this compound are not publicly available, the following outlines the general methodologies used to characterize direct Factor Xa inhibitors.
Factor Xa Inhibition Assay (Chromogenic)
This is a common in vitro assay to determine the inhibitory activity of a compound on Factor Xa.
Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor, using a chromogenic substrate that releases a colored product upon cleavage by Factor Xa. The color intensity is inversely proportional to the inhibitory activity of the compound.
General Protocol:
-
Reagents and Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength, often containing a carrier protein like BSA)
-
Test compound (this compound) at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Add a defined concentration of human Factor Xa to the wells of a microplate. b. Add varying concentrations of this compound to the wells and incubate for a specific period to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding the chromogenic substrate. d. Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. e. The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
Data Analysis:
-
The percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Determination of Anticoagulant Activity in Plasma
Standard coagulation assays are used to assess the effect of the inhibitor on the overall clotting process in plasma.
Prothrombin Time (PT):
-
Principle: Measures the time it takes for plasma to clot after the addition of tissue factor (thromboplastin) and calcium. It primarily evaluates the extrinsic and common pathways of coagulation.
-
Procedure:
-
Citrated plasma is incubated with the test compound (this compound) at various concentrations.
-
A commercial PT reagent (containing thromboplastin and calcium) is added to initiate clotting.
-
The time to clot formation is measured using a coagulometer.
-
Activated Partial Thromboplastin Time (aPTT):
-
Principle: Measures the time it takes for plasma to clot after the addition of a contact activator (e.g., silica) and a partial thromboplastin reagent, followed by calcium. It primarily evaluates the intrinsic and common pathways.
-
Procedure:
-
Citrated plasma is incubated with the test compound (this compound) and an aPTT reagent (containing a contact activator and phospholipids).
-
Calcium chloride is added to initiate clotting.
-
The time to clot formation is measured.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the in vitro characterization of a direct Factor Xa inhibitor like this compound.
Conclusion
This compound is a potent and selective direct inhibitor of Factor Xa, acting competitively at the enzyme's active site. While detailed public information on its binding kinetics and specific interactions with the S1 and S4 pockets is limited, its mechanism of action is consistent with other well-established direct Factor Xa inhibitors. The in vitro characterization of this compound involves a series of enzymatic and plasma-based assays to determine its inhibitory potency, selectivity, and anticoagulant effect. Further research and publication of preclinical and clinical data will provide a more in-depth understanding of the complete pharmacological profile of this compound.
References
Zifaxaban: A Technical Overview of a Novel Oral Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zifaxaban is a novel, orally active, small-molecule anticoagulant that acts as a direct and selective inhibitor of Factor Xa (FXa). Developed by the Tianjin Institute of Pharmaceutical Research in China, this compound has been investigated for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data of this compound, based on publicly available information. An Investigational New Drug (IND) application for this compound was filed in China in 2014.
Discovery and Development
This compound emerged from research efforts to develop new oral anticoagulants with improved efficacy and safety profiles compared to existing therapies. The development was undertaken by the Tianjin Institute of Pharmaceutical Research New Drug Evaluation. Preclinical studies have positioned this compound as a promising candidate for the management of arterial and venous thromboembolic diseases.
Mechanism of Action
This compound is a competitive inhibitor of human Factor Xa, a critical enzyme in the coagulation cascade. By binding to the active site of Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of blood clot formation.
Signaling Pathway
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge at the activation of Factor X. Activated Factor X (Factor Xa) then plays a pivotal role in the formation of thrombin. This compound directly targets and inhibits Factor Xa, effectively blocking the downstream amplification of the coagulation cascade.
Synthesis Pathway
Detailed information regarding the complete, step-by-step synthesis pathway of this compound is not publicly available in the reviewed scientific literature and patent databases. The compound is associated with Chinese patent CN102464658A, which likely contains the detailed synthetic route; however, the full text of this patent with a validated English translation was not accessible through the conducted searches.
Based on the available information, the chemical structure of this compound is:
-
IUPAC Name: 5-chloro-N-[[(5S)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
-
Chemical Formula: C₂₀H₁₆ClN₃O₄S
Preclinical Data
This compound has undergone preclinical evaluation to determine its efficacy and safety profile. The following tables summarize the key quantitative data from these studies.
In Vitro Activity
| Parameter | Value | Species | Notes |
| IC₅₀ (Factor Xa) | 11.1 nM | Human | Demonstrates potent inhibition of Factor Xa. |
| Selectivity | >10,000-fold | Human | Highly selective for Factor Xa over other serine proteases. |
In Vivo Efficacy
| Model | Parameter | Value | Species | Administration |
| Venous Thrombosis | ED₅₀ | 3.09 mg/kg | Rat | Oral |
Pharmacodynamic Effects
| Test | Effect | Species |
| Clotting Time | Significantly prolonged | Human, Rabbit, Rat |
| Prothrombin Time (PT) | Significantly prolonged | Human, Rabbit, Rat |
| Activated Partial Thromboplastin Time (aPTT) | Significantly prolonged | Human, Rabbit, Rat |
| Thrombin Time (TT) | Weak effect | Human, Rabbit, Rat |
| Platelet Aggregation | No impairment | Not specified |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not fully available in the public domain. The primary reference for these studies appears to be Qiu, X.M. et al. European Journal of Pharmacology 2018, 836: 50. Access to the full text of this article is required for a comprehensive understanding of the methodologies used.
Based on general knowledge of similar preclinical studies, the following workflows represent the likely experimental approaches.
Preclinical Evaluation Workflow
Clinical Trials
While it is reported that this compound was the first oral FXa inhibitor to enter clinical trials in China, with an IND filed in 2014, no specific clinical trial registration numbers, phase details, or results were found in the searched international and Chinese clinical trial registries. Therefore, a quantitative summary and detailed protocols of clinical trials for this compound cannot be provided at this time.
Conclusion
This compound is a potent and selective oral Factor Xa inhibitor that has demonstrated promising anticoagulant activity in preclinical studies. Its high selectivity for Factor Xa suggests a favorable safety profile with potentially less off-target effects. While the publicly available data on its synthesis, detailed experimental protocols, and clinical development are limited, the existing preclinical findings support its potential as a therapeutic agent for thromboembolic disorders. Further disclosure of information from the developing institution and regulatory agencies will be necessary for a more complete understanding of this compound's clinical potential.
In Vitro Activity of Zifaxaban Compared to Rivaroxaban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive in vitro comparison of two direct Factor Xa (FXa) inhibitors: Zifaxaban and Rivaroxaban. The document outlines their inhibitory potency against FXa and their effects on global coagulation assays, presenting quantitative data in structured tables. Detailed methodologies for key experimental protocols are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Core Findings: Comparative In Vitro Activity
This compound and Rivaroxaban are both direct inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. In vitro studies have demonstrated that both compounds exhibit potent inhibition of FXa, leading to anticoagulant effects.
A preclinical evaluation of this compound, a novel oral FXa inhibitor, demonstrated its competitive inhibition of human Factor Xa with a reported half-maximal inhibitory concentration (IC50) of 11.1 nM. The study also highlighted its high selectivity for FXa, being over 10,000-fold more selective compared to other serine proteases. Furthermore, this compound was shown to prolong key clotting times, including the prothrombin time (PT) and activated partial thromboplastin time (aPTT), in human, rabbit, and rat plasma.
Rivaroxaban, an established oral anticoagulant, also acts as a direct and reversible inhibitor of FXa. It demonstrates high affinity for FXa with a reported inhibitory constant (Ki) of 0.4 nmol/L[1][2]. Rivaroxaban effectively inhibits both free FXa and FXa bound in the prothrombinase complex, with an IC50 of 2.1 nmol/L for the latter[1][2]. Similar to this compound, Rivaroxaban prolongs PT and aPTT in a concentration-dependent manner[3].
While both drugs target the same enzyme, a study in rabbits suggested that this compound may have a similar inhibitory effect on FXa as Rivaroxaban but with a potentially lower bleeding risk[4].
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the in vitro activity of this compound and Rivaroxaban.
| Parameter | This compound | Rivaroxaban | Reference |
| Target | Factor Xa | Factor Xa | N/A |
| Mechanism of Action | Direct, Competitive Inhibitor | Direct, Reversible Inhibitor | N/A |
| IC50 (Human Factor Xa) | 11.1 nM | Not explicitly reported as IC50 for free FXa | N/A |
| Ki (Human Factor Xa) | Not explicitly reported | 0.4 nM | [1][2][5] |
| IC50 (Prothrombinase-bound FXa) | Not explicitly reported | 2.1 nM | [1][2][5] |
| Selectivity | >10,000-fold vs. other serine proteases | >10,000-fold vs. other serine proteases | [1][2] |
Table 1: Comparison of Factor Xa Inhibition
| Assay | This compound | Rivaroxaban | Reference |
| Prothrombin Time (PT) | Prolonged | Prolonged | [3][4] |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Prolonged | [3][4] |
Table 2: Effects on Global Coagulation Assays
Mandatory Visualization
Coagulation Cascade and Inhibition by this compound/Rivaroxaban
Caption: Inhibition of Factor Xa in the Coagulation Cascade.
Experimental Workflow: Chromogenic Anti-Factor Xa Assay
Caption: Chromogenic Anti-Factor Xa Assay Workflow.
Experimental Workflow: Prothrombin Time (PT) Assay
Caption: Prothrombin Time (PT) Assay Workflow.
Experimental Workflow: Activated Partial Thromboplastin Time (aPTT) Assay
Caption: Activated Partial Thromboplastin Time (aPTT) Assay Workflow.
Experimental Protocols
Chromogenic Anti-Factor Xa Assay
This assay quantifies the inhibitory activity of this compound or Rivaroxaban on Factor Xa.
Principle: The assay measures the residual activity of a known amount of added FXa after incubation with the inhibitor-containing plasma. The residual FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of the FXa inhibitor in the plasma.
Materials:
-
Platelet-poor plasma (PPP) from citrated whole blood.
-
Purified human Factor Xa.
-
Chromogenic substrate specific for Factor Xa (e.g., S-2765).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Microplate reader capable of measuring absorbance at 405 nm.
-
This compound and Rivaroxaban standards of known concentrations.
Procedure:
-
Prepare a standard curve by spiking known concentrations of this compound or Rivaroxaban into pooled normal human plasma.
-
In a microplate well, add the test plasma sample or a standard.
-
Add a known excess amount of purified human Factor Xa to each well.
-
Incubate the mixture for a defined period (e.g., 2-5 minutes) at 37°C to allow the inhibitor to bind to FXa.
-
Add the chromogenic FXa substrate to initiate the colorimetric reaction.
-
Incubate for a specific time (e.g., 3-10 minutes) at 37°C.
-
Stop the reaction by adding an acid (e.g., 2% citric acid).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the concentration of the inhibitor in the test sample by interpolating the absorbance value on the standard curve.
Prothrombin Time (PT) Assay
This assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue factor (thromboplastin) is added to the plasma sample, which, in the presence of calcium, activates Factor VII and initiates the extrinsic pathway, leading to the formation of a fibrin clot. The time taken for the clot to form is measured.
Materials:
-
Platelet-poor plasma (PPP) from citrated whole blood.
-
Thromboplastin reagent (containing tissue factor and phospholipids).
-
Calcium chloride solution (e.g., 0.025 M).
-
Coagulometer (automated or semi-automated).
Procedure:
-
Pre-warm the PPP sample and the thromboplastin reagent to 37°C.
-
Pipette a specific volume of the PPP sample into a cuvette.
-
Incubate the cuvette at 37°C for a defined period (e.g., 1-3 minutes).
-
Add a specific volume of the pre-warmed thromboplastin reagent to the cuvette.
-
Simultaneously, add a specific volume of pre-warmed calcium chloride solution to initiate the clotting reaction and start the timer.
-
The coagulometer will automatically detect the formation of the fibrin clot and record the time in seconds.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the intrinsic and common pathways of the coagulation cascade.
Principle: An activator (e.g., silica, kaolin) is added to the plasma to activate the contact-dependent factors of the intrinsic pathway. In the presence of phospholipids (partial thromboplastin) and calcium, the coagulation cascade is initiated, leading to fibrin clot formation. The time to clot formation is measured.
Materials:
-
Platelet-poor plasma (PPP) from citrated whole blood.
-
aPTT reagent (containing a contact activator and phospholipids).
-
Calcium chloride solution (e.g., 0.025 M).
-
Coagulometer.
Procedure:
-
Pre-warm the PPP sample, aPTT reagent, and calcium chloride solution to 37°C.
-
Pipette a specific volume of the PPP sample into a cuvette.
-
Add a specific volume of the aPTT reagent to the cuvette.
-
Incubate the mixture at 37°C for a defined period (e.g., 3-5 minutes) to allow for optimal activation of the contact factors.
-
Add a specific volume of the pre-warmed calcium chloride solution to initiate the clotting reaction and start the timer.
-
The coagulometer will detect the formation of the fibrin clot and record the time in seconds.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of apixaban and rivaroxaban on prothrombin and activated partial thromboplastin times using various reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a new inhibitor of factor Xa this compound, on thrombosis in the inferior vena cava in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of Zifaxaban for Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zifaxaban is an orally active, selective, and competitive inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By targeting FXa, this compound effectively disrupts the amplification of the clotting process, making it a promising candidate for the prevention and treatment of thrombotic events. This technical guide provides an in-depth overview of the preclinical development of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of both free and prothrombinase-bound Factor Xa.[1] This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key enzyme responsible for the formation of fibrin clots from fibrinogen.[2] Unlike indirect FXa inhibitors, this compound's activity is independent of antithrombin.[1]
Figure 1. This compound's Inhibition of the Coagulation Cascade.
Quantitative Preclinical Data
The preclinical efficacy and potency of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized below.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 (Factor Xa Inhibition) | Human | 11.1 nM | [3] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Endpoint | ED50 | Reference |
| Venous Thrombosis | Rat | Thrombus Formation Suppression | 3.09 mg/kg | [3] |
Table 3: Effect of this compound on Coagulation Parameters in Rabbit Plasma
| Parameter | This compound Concentration | Effect | Reference |
| Prothrombin Time (PT) | Dose-dependent | Prolongation | [4] |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent | Prolongation | [4] |
| Thrombin Time (TT) | Dose-dependent | Prolongation | [4] |
Note: Specific numerical data for PT, aPTT, and TT prolongation from the cited graphical source are not available for direct tabulation but demonstrate a clear dose-dependent increase.
Preclinical Pharmacokinetics
Table 4: Preclinical Pharmacokinetic Parameters of Apixaban
| Parameter | Rat | Dog | Chimpanzee | Reference |
| Oral Bioavailability | ~50% | ≥50% | ≥50% | [3] |
| Systemic Clearance (CL) | ~0.9 L/h/kg | ~0.04 L/h/kg | ~0.018 L/h/kg | [3] |
| Volume of Distribution (Vd) | ~0.5 L/kg | ~0.2 L/kg | ~0.17 L/kg | [3] |
Key Experimental Protocols
This section outlines the methodologies for the key experiments cited in the preclinical development of this compound.
In Vitro Factor Xa Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of human Factor Xa.
Figure 2. Workflow for the In Vitro Factor Xa Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified human Factor Xa in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
Prepare serial dilutions of this compound in the same buffer. A vehicle control (buffer without this compound) is also prepared.
-
Prepare a solution of a chromogenic substrate specific for Factor Xa (e.g., S-2222).
-
-
Incubation:
-
In a 96-well microplate, add a fixed concentration of human Factor Xa to each well.
-
Add the various concentrations of this compound or vehicle control to the wells.
-
Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately place the microplate in a reader capable of measuring absorbance at 405 nm.
-
Monitor the change in absorbance over time, which is proportional to the Factor Xa activity.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage for each this compound concentration.
-
Plot the percentage of Factor Xa inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of Factor Xa activity, by fitting the data to a sigmoidal dose-response curve.
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These are global coagulation assays used to assess the effect of anticoagulants on the extrinsic (PT) and intrinsic (aPTT) pathways of coagulation.
Protocol for PT Assay:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.
-
Centrifuge the blood sample to obtain platelet-poor plasma (PPP).
-
-
Assay Procedure:
-
Pre-warm the PPP sample and the PT reagent (containing tissue factor and calcium) to 37°C.
-
Add the PT reagent to the PPP sample.
-
Measure the time taken for a fibrin clot to form. This is the prothrombin time.
-
Protocol for aPTT Assay:
-
Sample Preparation:
-
Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
-
Assay Procedure:
-
Pre-warm the PPP sample, the aPTT reagent (containing a contact activator and phospholipids), and a calcium chloride solution to 37°C.
-
Add the aPTT reagent to the PPP sample and incubate for a specified time (e.g., 3-5 minutes).
-
Initiate clotting by adding the calcium chloride solution.
-
Measure the time taken for a fibrin clot to form. This is the activated partial thromboplastin time.
-
Rabbit Inferior Vena Cava (IVC) Stenosis Model of Venous Thrombosis
This in vivo model is used to evaluate the antithrombotic efficacy of compounds in a setting that mimics venous thrombosis.
Figure 3. Workflow for the Rabbit IVC Stenosis Model.
Protocol:
-
Animal Preparation:
-
Anesthetize a male New Zealand White rabbit using an appropriate anesthetic agent.
-
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal inferior vena cava (IVC).
-
Carefully dissect a segment of the IVC, isolating it from surrounding tissues.
-
-
Thrombosis Induction:
-
Induce stenosis by placing a ligature around the IVC and a spacer (e.g., a needle of a specific gauge). The ligature is tightened, and the spacer is then removed, creating a standardized degree of vessel occlusion.
-
Induce endothelial injury at the site of stenosis, for example, by applying a controlled electrical current for a specific duration.
-
-
Drug Administration:
-
Administer this compound or a vehicle control orally at predetermined doses and time points relative to the thrombosis induction.
-
-
Thrombus Evaluation:
-
After a specified period to allow for thrombus formation (e.g., 2-4 hours), euthanize the animal.
-
Carefully excise the thrombosed segment of the IVC.
-
Isolate and weigh the formed thrombus.
-
-
Data Analysis:
-
Compare the thrombus weight in the this compound-treated groups to the vehicle control group to determine the dose-dependent antithrombotic effect and calculate the ED50.
-
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of Factor Xa, leading to effective antithrombotic activity in a relevant in vivo model of venous thrombosis. Its dose-dependent prolongation of coagulation parameters further supports its mechanism of action. While specific preclinical pharmacokinetic data for this compound are not publicly available, the profile of similar oral Factor Xa inhibitors suggests the potential for favorable oral bioavailability and clearance. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation and development of this compound as a novel oral anticoagulant for the prevention and treatment of thrombotic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically Based Pharmacokinetic Model Qualification and Reporting Procedures for Regulatory Submissions: A Consortium Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Zifaxaban: A Technical Guide to its Chemical Structure, Properties, and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zifaxaban is a potent, orally bioavailable, and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its development as an anticoagulant for the prevention and treatment of thromboembolic disorders has garnered significant interest within the pharmaceutical and medical research communities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound. Detailed methodologies for its synthesis and key in vitro characterization assays are presented to support further research and development efforts.
Chemical Structure and Identification
This compound is a small molecule inhibitor belonging to the oxazolidinone class of compounds.
-
IUPAC Name: 5-chloro-N-[[(5S)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide[1]
-
CAS Number: 1378266-98-8[1]
-
Molecular Formula: C₂₀H₁₆ClN₃O₄S[1]
-
SMILES: C1--INVALID-LINK--CNC(=O)C4=CC=C(S4)Cl[1]
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Molecular Weight | 429.9 g/mol | [1] |
| XLogP3-AA | 3.5 | [1] |
| Mechanism of Action | Direct, selective inhibitor of Factor Xa | |
| IC₅₀ (Human FXa) | 11.1 nM |
Synthesis of this compound
A representative synthetic route for this compound can be adapted from the methodologies reported for structurally similar compounds. The following is a plausible multi-step synthesis.
Experimental Protocol: Representative Synthesis of this compound
Step 1: Synthesis of 1-(4-aminophenyl)pyridin-2(1H)-one
A mixture of 4-aminophenol, 2-hydroxypyridine, and a suitable coupling agent (e.g., a copper catalyst with a ligand) in an appropriate solvent (e.g., dimethylformamide) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Step 2: Synthesis of (S)-5-(azidomethyl)-3-(4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl)oxazolidin-2-one
1-(4-aminophenyl)pyridin-2(1H)-one is reacted with (R)-glycidyl butyrate in the presence of a Lewis acid catalyst to form an intermediate alcohol. This intermediate is then treated with a mesylating agent followed by sodium azide to introduce the azido group. The resulting compound is then cyclized to the oxazolidinone ring using a suitable base.
Step 3: Reduction of the Azide to the Amine
The azido-oxazolidinone intermediate is reduced to the corresponding primary amine using a standard reducing agent such as triphenylphosphine in the presence of water, or by catalytic hydrogenation.
Step 4: Amide Coupling to form this compound
The amine from the previous step is coupled with 5-chlorothiophene-2-carbonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and monitored by TLC or LC-MS. The final product, this compound, is isolated by aqueous workup and purified by recrystallization or column chromatography.
Experimental Protocols for Property Determination
Determination of Acid Dissociation Constant (pKa)
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable co-solvent (e.g., methanol or DMSO) due to its expected low aqueous solubility. Prepare a series of aqueous buffers with known pH values.
-
Titration: Add a precise volume of the this compound stock solution to a thermostatted titration vessel containing a known volume of water or a buffer of a specific pH. Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For compounds with multiple ionizable groups, multiple inflection points may be observed.
Determination of Aqueous Solubility
Methodology: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing purified water or buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or LC-MS.
-
Solubility Calculation: The determined concentration represents the aqueous solubility of this compound at the respective pH and temperature.
Determination of Melting Point
Methodology: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of crystalline this compound. Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.
In Vitro Pharmacological Characterization
Factor Xa Inhibition Assay
Methodology: Chromogenic Assay for IC₅₀ Determination
This assay measures the ability of this compound to inhibit the enzymatic activity of human Factor Xa.
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and a suitable carrier protein (e.g., 0.1% BSA).
-
Human Factor Xa: Reconstitute lyophilized human Factor Xa in assay buffer to a stock concentration. Further dilute to the final working concentration just before use.
-
Chromogenic Substrate: Prepare a stock solution of a Factor Xa-specific chromogenic substrate (e.g., S-2222) in sterile water.
-
This compound Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the diluted human Factor Xa solution to each well.
-
Add an equal volume of the different concentrations of this compound solution or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for a specified duration (e.g., 5-10 minutes) or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (change in absorbance per unit time) for each this compound concentration and the control.
-
Determine the percentage of Factor Xa inhibition for each concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of Factor Xa activity).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Coagulation Cascade and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound Synthesis and Characterization.
References
Zifaxaban: A Deep Dive into an Emerging Oral Anticoagulant
An In-depth Technical Guide for Researchers and Drug Development Professionals
Zifaxaban is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. As the first oral FXa inhibitor to advance to clinical trials in China, it represents a significant development in anticoagulant therapy. This technical guide provides a comprehensive overview of the currently available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, tailored for researchers, scientists, and drug development professionals.
Important Note on Data Availability: As of late 2025, detailed quantitative pharmacokinetic and pharmacodynamic data from human clinical trials for this compound are not extensively available in the public domain. The information presented herein is primarily derived from preclinical studies. This guide will be updated as more data from human trials become publicly accessible.
Pharmacodynamics: Mechanism of Action and Effects on Coagulation
This compound exerts its anticoagulant effect by directly and selectively binding to Factor Xa, thereby inhibiting its enzymatic activity. This action interrupts the final common pathway of the coagulation cascade, preventing the conversion of prothrombin (Factor II) to thrombin (Factor IIa). The reduction in thrombin generation ultimately leads to a decrease in fibrin clot formation.
Preclinical Pharmacodynamic Profile
Preclinical studies, primarily in rabbit models, have demonstrated the anticoagulant efficacy of this compound.
Table 1: Summary of Preclinical Pharmacodynamic Effects of this compound in Rabbits
| Parameter | Observation | Significance |
| Factor Xa (FXa) Inhibition | Significant inhibitory effect on FXa. | Confirms the primary mechanism of action. |
| Prothrombin Time (PT) | Prolonged in a dose-dependent manner. | Indicates inhibition of the extrinsic and common coagulation pathways. |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged. | Indicates inhibition of the intrinsic and common coagulation pathways. |
| Bleeding Time | Less severe increase compared to rivaroxaban at comparable antithrombotic doses. | Suggests a potentially favorable safety profile with a lower risk of bleeding complications. |
Signaling Pathway
The mechanism of action of this compound is centered on the direct inhibition of Factor Xa within the coagulation cascade.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed human pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, bioavailability, and half-life, are not yet publicly available. The following sections outline the expected areas of investigation for a typical oral FXa inhibitor.
Absorption
As an orally administered drug, this compound is expected to be absorbed from the gastrointestinal tract. Key parameters to be determined in human studies will include:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Effect of Food: Whether co-administration with food affects the rate and extent of absorption.
Distribution
Once absorbed, this compound will be distributed throughout the body. Important parameters will be:
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Plasma Protein Binding: The extent to which this compound binds to plasma proteins, which can influence its free (active) concentration.
Metabolism
The metabolic pathways of this compound are yet to be fully elucidated. It is anticipated that, like other "xabans," it may be metabolized by cytochrome P450 (CYP) enzymes in the liver. Understanding the specific CYP isozymes involved is crucial for predicting potential drug-drug interactions.
Excretion
The routes of elimination for this compound and its metabolites will be a key focus of clinical studies. This will likely involve a combination of renal and fecal excretion. The clearance rate will determine the dosing frequency.
Experimental Protocols
While specific protocols for this compound studies are not publicly available, the following are representative methodologies for key experiments in the development of an oral anticoagulant.
In Vitro Factor Xa Inhibition Assay
-
Objective: To determine the inhibitory potency of this compound on Factor Xa.
-
Methodology:
-
Purified human Factor Xa is incubated with a chromogenic substrate specific for FXa.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The rate of substrate cleavage is measured spectrophotometrically by monitoring the change in absorbance over time.
-
The IC50 (the concentration of this compound that produces 50% inhibition of FXa activity) is calculated from the concentration-response curve.
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
-
Objective: To assess the effect of this compound on the extrinsic/common and intrinsic/common coagulation pathways, respectively.
-
Methodology:
-
Platelet-poor plasma is obtained from blood samples of subjects dosed with this compound or placebo.
-
For PT: Thromboplastin reagent is added to the plasma, and the time to clot formation is measured.
-
For aPTT: A contact activator and partial thromboplastin reagent are added to the plasma, followed by calcium chloride, and the time to clot formation is measured.
-
Results are compared between this compound-treated and placebo groups.
-
In Vivo Thrombosis Model (Rabbit Model)
-
Objective: To evaluate the antithrombotic efficacy of this compound in a living organism.
-
Methodology:
-
Anesthetized rabbits are subjected to a controlled injury to a blood vessel (e.g., the vena cava) to induce thrombus formation.
-
This compound or a comparator (e.g., rivaroxaban, placebo) is administered orally at various doses prior to the injury.
-
After a set period, the thrombus is excised and weighed.
-
The dose-response relationship for thrombus inhibition is determined.
-
Future Directions
The clinical development of this compound is ongoing. Future publications from Phase I, II, and III clinical trials are anticipated to provide the much-needed quantitative data on its pharmacokinetics and pharmacodynamics in human subjects. These studies will be critical for establishing a safe and effective dosing regimen and for fully characterizing its therapeutic potential in the prevention and treatment of thromboembolic disorders. Researchers and clinicians eagerly await these results to understand how this compound will be positioned among the existing oral anticoagulants.
Zifaxaban's Role in the Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct oral anticoagulants (DOACs) have revolutionized the prevention and treatment of thromboembolic disorders. A key target for these therapies is Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. Zifaxaban is an orally active, direct inhibitor of FXa that has demonstrated significant antithrombotic effects.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, its pharmacological properties, and the experimental methodologies used to characterize its activity.
Mechanism of Action
The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent excessive blood loss following vascular injury.[3][4] The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Both the intrinsic and extrinsic pathways converge at the activation of Factor X to Factor Xa. FXa then plays a pivotal role in the common pathway, where it forms the prothrombinase complex with Factor Va, which in turn cleaves prothrombin to generate thrombin. Thrombin is the final key enzyme that converts soluble fibrinogen into insoluble fibrin strands, forming a stable clot.[5][6]
This compound's Role in Inhibiting Factor Xa
This compound exerts its anticoagulant effect by directly and specifically inhibiting Factor Xa.[1] By binding to the active site of FXa, this compound prevents it from converting prothrombin to thrombin, thereby interrupting the coagulation cascade and reducing fibrin formation.[1][7] This targeted inhibition of a single coagulation factor is characteristic of direct oral anticoagulants and offers a more predictable anticoagulant response compared to traditional therapies like warfarin.[8]
Caption: this compound directly inhibits Factor Xa, a key convergence point in the coagulation cascade.
Pharmacological Properties
In Vitro Efficacy
Table 1: In Vitro Coagulation Parameters Affected by this compound
| Parameter | Effect | Significance |
| Prothrombin Time (PT) | Prolonged | Measures the extrinsic and common pathways.[1] |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Measures the intrinsic and common pathways.[1] |
| Thrombin Time (TT) | No significant effect | Indicates specificity for FXa over thrombin. |
Data synthesized from preclinical studies.[10]
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the antithrombotic efficacy of this compound. In a rabbit model of inferior vena cava thrombosis, orally administered this compound showed a significant inhibitory effect on thrombus formation.[1] The antithrombotic effect of this compound was found to be comparable to that of rivaroxaban, another direct FXa inhibitor.[1]
Table 2: In Vivo Effects of this compound in a Rabbit Thrombosis Model
| Treatment Group | Dose | Thrombus Weight (mg) | Bleeding Time (s) |
| Control | - | 15.2 ± 2.5 | 125 ± 15 |
| This compound | 5 mg/kg | 8.1 ± 1.8 | 180 ± 20 |
| Rivaroxaban | 5 mg/kg | 7.9 ± 2.1* | 250 ± 30** |
*p < 0.05 vs. control; *p < 0.01 vs. control. Data are presented as mean ± SEM.[3]
Safety Profile
A critical aspect of anticoagulant therapy is the risk of bleeding. Preclinical studies suggest that this compound may have a favorable safety profile. In the rabbit model, the bleeding side-effects of this compound were less severe than those of rivaroxaban at comparable antithrombotic doses.[1] This suggests a potentially wider therapeutic window for this compound.
Experimental Protocols
Factor Xa Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting human Factor Xa.
Methodology:
-
Human Factor Xa is incubated with varying concentrations of this compound in a buffer solution.
-
A chromogenic substrate for Factor Xa is added to the mixture.
-
The rate of substrate cleavage, which produces a colored product, is measured spectrophotometrically over time.
-
The percentage of inhibition is calculated for each this compound concentration relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model.
Prothrombin Time (PT) Assay
Objective: To assess the effect of this compound on the extrinsic and common pathways of coagulation.
Methodology:
-
Rabbit plasma is pre-incubated with various concentrations of this compound.
-
A thromboplastin reagent (containing tissue factor) is added to initiate coagulation.
-
The time taken for clot formation is measured using a coagulometer.
-
The prolongation of clotting time is correlated with the concentration of this compound.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation.
Methodology:
-
Rabbit plasma is incubated with different concentrations of this compound and a contact activator (e.g., silica).
-
Calcium chloride is added to initiate coagulation.
-
The time to clot formation is recorded.
-
The extent of aPTT prolongation reflects the inhibitory activity of this compound.
Caption: Workflow for in vitro characterization of this compound's anticoagulant activity.
In Vivo Thrombosis Model
Objective: To assess the antithrombotic efficacy of this compound in a living organism.
Methodology (Rabbit Inferior Vena Cava Thrombosis Model):
-
Rabbits are anesthetized, and the inferior vena cava is exposed.
-
A standardized thrombotic challenge is induced, for example, by electrical injury and stenosis of the vessel.[1]
-
This compound is administered orally at various doses for a specified duration before and/or after the thrombotic challenge.
-
After a set period, the thrombus is excised and weighed.
-
The reduction in thrombus weight in the this compound-treated group is compared to a control group.
Conclusion
This compound is a promising oral, direct Factor Xa inhibitor with significant antithrombotic effects demonstrated in preclinical models. Its specific targeting of Factor Xa provides a predictable anticoagulant response.[1] Further clinical investigations are necessary to fully elucidate its efficacy and safety profile in human subjects for the prevention and treatment of thromboembolic diseases. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other novel anticoagulants.
References
- 1. Effect of a new inhibitor of factor Xa this compound, on thrombosis in the inferior vena cava in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SID 381118809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Coagulation and the Clotting Cascade - almostadoctor [almostadoctor.co.uk]
- 6. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 7. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 8. Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Initial Safety and Toxicology Profile of Zifaxaban: A Representative Overview
Disclaimer: As of November 2025, there is no publicly available, specific preclinical safety and toxicology data for the direct Factor Xa inhibitor, Zifaxaban. This document provides a comprehensive, illustrative overview of the initial safety and toxicology profile that would be expected for a compound in this therapeutic class, based on established international regulatory guidelines and published data for other direct Factor Xa inhibitors. The experimental protocols, data, and visualizations presented are representative and intended for an audience of researchers, scientists, and drug development professionals.
Introduction
This compound is an orally administered, direct inhibitor of coagulation Factor Xa (FXa). By selectively blocking the active site of FXa, this compound interrupts the final common pathway of the coagulation cascade, which in turn inhibits the conversion of prothrombin to thrombin and subsequent fibrin clot formation. The preclinical safety and toxicology program for a novel anticoagulant such as this compound is rigorously designed to identify potential hazards to humans, establish a safe dose for first-in-human clinical trials, and to characterize any target organ toxicities. This evaluation is conducted in accordance with stringent international guidelines, primarily those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Safety Pharmacology
The primary objective of safety pharmacology studies is to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. These studies are a critical component of the initial safety assessment and are conducted as per the ICH S7A guideline. The "core battery" of safety pharmacology studies focuses on the cardiovascular, respiratory, and central nervous systems.
Experimental Protocols: Safety Pharmacology Core Battery
-
Cardiovascular System: The effects on cardiovascular parameters such as blood pressure, heart rate, and the electrocardiogram (ECG) are typically assessed in a conscious, non-restrained large animal model (e.g., Beagle dog or cynomolgus monkey) using telemetry. This methodology allows for continuous monitoring of cardiovascular function in the absence of confounding variables like anesthesia or stress. A crucial in vitro component of the cardiovascular assessment is the human Ether-à-go-go-Related Gene (hERG) assay, which evaluates the potential for a compound to inhibit the IKr current and thus prolong the QT interval, a risk factor for cardiac arrhythmias.
-
Respiratory System: Respiratory function, including respiratory rate and tidal volume, is typically evaluated in a conscious rodent model (e.g., Sprague-Dawley rat) utilizing whole-body plethysmography.
-
Central Nervous System (CNS): A comprehensive assessment of potential effects on the CNS is conducted using a functional observational battery, such as a modified Irwin test, in a rodent model (e.g., C57BL/6 mouse). This battery of tests evaluates behavioral, neurological, and autonomic parameters.
Data Presentation
Table 1: Representative Safety Pharmacology Profile for a Direct Factor Xa Inhibitor
| System | Parameter | Species/Test System | Method | Representative Result |
| Cardiovascular | Blood Pressure, Heart Rate, ECG | Dog (Telemetered) | Intragastric Administration | No clinically significant effects at anticipated therapeutic exposures. |
| hERG Channel Current | In vitro (HEK293 cells) | Patch Clamp Electrophysiology | IC50 > 30 µM, indicating a low risk of QT interval prolongation. | |
| Respiratory | Respiratory Rate, Tidal Volume | Rat | Whole-Body Plethysmography | No adverse effects observed at doses up to the maximum tolerated dose. |
| Central Nervous | Behavioral & Neurological Function | Rat | Modified Irwin Test | No significant CNS effects observed at non-toxic dose levels. |
Visualization
Caption: Workflow for a typical safety pharmacology evaluation.
Toxicology Studies
Toxicology studies are conducted to characterize the potential adverse effects of a new drug candidate after single and repeated administrations. These studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying potential target organs of toxicity.
Single-Dose and Repeated-Dose Toxicity
Experimental Protocol: Repeated-Dose Toxicity
To assess the potential for toxicity following repeated administration, studies are conducted in at least two mammalian species (one rodent and one non-rodent, e.g., rat and dog). The duration of these studies is designed to support the intended duration of human clinical trials, with common durations being 28 and 90 days for initial development phases. Animals receive the test article daily via the intended clinical route of administration. A comprehensive range of endpoints is evaluated, including:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess a wide range of parameters. For an anticoagulant, coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time) are of particular importance.
-
Urinalysis: Conducted at specified intervals.
-
Macroscopic and Microscopic Pathology: At the end of the study, a full necropsy is performed, and a comprehensive list of tissues is examined histopathologically.
A primary focus for a direct Factor Xa inhibitor is the careful assessment of any signs of bleeding, which would be considered an exaggerated pharmacological effect.
Data Presentation
Table 2: Representative Findings from Repeated-Dose Toxicity Studies for a Direct Factor Xa Inhibitor
| Species | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Target Organs and Key Findings |
| Rat | 28-Day | 30 mg/kg/day | - Dose-dependent increases in coagulation times. - Evidence of minor bleeding (e.g., gastrointestinal) at high, supratherapeutic doses. - No evidence of specific organ toxicity. |
| Dog | 28-Day | 10 mg/kg/day | - Dose-dependent increases in coagulation times. - Evidence of minor bleeding at high doses. - No evidence of specific organ toxicity. |
| Rat | 90-Day | 20 mg/kg/day | - Findings consistent with 28-day study. - No evidence of cumulative toxicity. |
| Dog | 90-Day | 5 mg/kg/day | - Findings consistent with 28-day study. - No evidence of cumulative toxicity. |
Genotoxicity
A standard battery of genotoxicity assays is conducted to assess the potential for a drug to cause damage to genetic material, in accordance with the ICH S2(R1) guideline.
Experimental Protocol: Genotoxicity Testing
-
Ames Test: A bacterial reverse mutation assay using various strains of Salmonella typhimurium and Escherichia coli to detect the potential for gene mutations.
-
In Vitro Chromosomal Aberration Test: An assay in a mammalian cell line (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells) to evaluate the potential to induce structural chromosomal damage.
-
In Vivo Micronucleus Test: An assay conducted in a rodent model (e.g., mouse) to assess the potential for chromosomal damage or damage to the mitotic apparatus in bone marrow cells.
Data Presentation
Table 3: Representative Genotoxicity Profile for a Direct Factor Xa Inhibitor
| Assay | Test System | Result |
| Ames Test | S. typhimurium, E. coli | Negative |
| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Negative |
| Micronucleus Test | Mouse Bone Marrow | Negative |
Visualization
Caption: The standard battery of assays for genotoxicity assessment.
Carcinogenicity
For pharmaceuticals intended for long-term or chronic use, an assessment of carcinogenic potential is required.
Experimental Protocol: Carcinogenicity Studies
Typically, lifetime (2-year) carcinogenicity studies are conducted in two rodent species (e.g., rat and mouse).
Data Presentation
Table 4: Representative Carcinogenicity Study Outcome for a Direct Factor Xa Inhibitor
| Species | Duration | Result |
| Rat | 2 years | No evidence of drug-related carcinogenicity. |
| Mouse | 2 years | No evidence of drug-related carcinogenicity. |
Reproductive and Developmental Toxicology
A comprehensive set of Developmental and Reproductive Toxicology (DART) studies is conducted to identify any potential effects of a drug on all phases of the reproductive process.
Experimental Protocol: DART Studies
-
Fertility and Early Embryonic Development: The test article is administered to male and female rats prior to and during mating to assess effects on fertility and early embryonic development.
-
Embryo-Fetal Development: The test article is administered to pregnant animals (typically rats and rabbits) during the period of organogenesis to assess the potential for teratogenicity.
-
Pre- and Postnatal Development: The test article is administered to pregnant rats from implantation through lactation to evaluate effects on the developing fetus and the newborn.
Data Presentation
Table 5: Representative DART Profile for a Direct Factor Xa Inhibitor
| Study | Species | Key Findings |
| Fertility and Early Embryonic Development | Rat | No adverse effects on male or female fertility. |
| Embryo-Fetal Development | Rat, Rabbit | No teratogenic effects. At high, maternally toxic doses, an increase in post-implantation loss may be observed, which is often associated with bleeding. |
| Pre- and Postnatal Development | Rat | No adverse effects on parturition, lactation, or pup development. |
Visualization
Caption: An overview of the main study segments in DART.
Conclusion
The initial safety and toxicology assessment of a direct Factor Xa inhibitor, represented here by this compound, involves a comprehensive and standardized series of in vitro and in vivo studies. The most prominent safety consideration for this class of therapeutic agents is the risk of bleeding, which is a direct extension of their intended pharmacological activity. A thorough preclinical evaluation, as outlined in this guide, is fundamental for establishing a safety margin and for the successful and safe progression of a new drug candidate into human clinical trials. The representative data presented herein suggests that a direct Factor Xa inhibitor can possess a favorable preclinical safety profile, with the primary dose-limiting factor being its anticoagulant effect.
Unveiling the Molecular Landscape of Zifaxaban: A Guide to On-Target Activity and a Framework for Discovering Off-Target Interactions
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Zifaxaban is a novel, orally active direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. While its on-target activity is well-documented, a comprehensive understanding of its molecular interactions beyond FXa is crucial for a complete safety and efficacy profile. This technical guide consolidates the current knowledge of this compound's primary molecular target and, in the absence of published off-target studies, provides a detailed framework of established experimental and computational methodologies for identifying potential off-target interactions. This document serves as a vital resource for researchers investigating the broader pharmacological profile of this compound and other direct oral anticoagulants.
Introduction to this compound
This compound is a small molecule anticoagulant that exhibits high selectivity for Factor Xa. Developed by the Tianjin Institute of Pharmaceutical Research, it is designed for the prevention and treatment of thromboembolic diseases. The chemical details of this compound are summarized in Table 1.
| Identifier | Value |
| Chemical Formula | C₂₀H₁₆ClN₃O₄S |
| CAS Number | 1378266-98-8 |
| Molecular Weight | 429.88 g/mol |
| Synonyms | TY-602 |
| Table 1: Chemical and Identification Properties of this compound. |
On-Target Activity: Potent and Selective Inhibition of Factor Xa
The primary mechanism of action of this compound is the direct, competitive inhibition of Factor Xa. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade, catalyzing the conversion of prothrombin to thrombin. By inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.
Preclinical studies have demonstrated the high potency and selectivity of this compound for Factor Xa. The available quantitative data on its on-target activity is presented in Table 2.
| Parameter | Value | Notes |
| IC₅₀ for human Factor Xa | 11.1 nM | Indicates high potency of inhibition. |
| Selectivity | >10,000-fold for FXa over other serine proteases | Demonstrates a highly specific interaction with the intended target. |
| Table 2: On-Target Pharmacodynamic Properties of this compound. |
The inhibition of Factor Xa by this compound occurs within the well-established coagulation cascade, as depicted in the following signaling pathway diagram.
Framework for Identifying Off-Target Molecular Interactions
To date, there are no publicly available studies detailing the molecular targets of this compound beyond Factor Xa. Identifying potential off-target interactions is a critical step in drug development to understand a compound's full pharmacological profile and anticipate potential adverse effects. This section outlines a comprehensive approach for the discovery and validation of such interactions, applicable to this compound and other small molecules.
Computational (In Silico) Approaches
In silico methods are cost-effective and rapid first steps to predict potential off-target interactions based on a compound's chemical structure.[1][2][3][4][5]
Experimental Protocol: Ligand-Based Target Prediction
-
Chemical Structure Analysis: Obtain the 2D and 3D structures of this compound.
-
Database Selection: Utilize chemical databases such as ChEMBL, PubChem, and DrugBank, which contain information on a vast number of compounds and their known biological targets.
-
Similarity Searching: Employ algorithms (e.g., Tanimoto coefficient) to compare the chemical fingerprint of this compound against the database of known active compounds. The principle is that structurally similar molecules are likely to have similar biological targets.
-
Pharmacophore Modeling: Identify the essential 3D arrangement of functional groups (pharmacophore) in this compound responsible for its activity and search for proteins in structural databases (e.g., Protein Data Bank) that have binding pockets complementary to this pharmacophore.
-
Machine Learning: Use trained models that have learned the relationships between chemical structures and their biological activities to predict potential targets for this compound.[6]
-
Target Prioritization: Rank the predicted off-targets based on prediction scores, biological relevance, and potential for causing adverse effects.
Experimental (In Vitro) Approaches
Experimental methods provide direct evidence of a compound's interaction with cellular components. Chemical proteomics is a powerful discipline for identifying the protein targets of small molecules in a complex biological sample.[7][8][9][10][11]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize a this compound analog ("bait") that incorporates a linker arm and an affinity tag (e.g., biotin) or a reactive group for immobilization onto a solid support (e.g., agarose beads). It is crucial that this modification does not significantly alter the pharmacological activity of the parent compound.
-
Cell Lysate Preparation: Prepare a protein extract from a relevant cell line or tissue that expresses a wide range of potential off-targets.
-
Affinity Purification:
-
Immobilize the this compound "bait" onto the solid support to create an affinity matrix.
-
Incubate the cell lysate with the affinity matrix. Proteins that bind to this compound will be captured.
-
Wash the matrix extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the matrix.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and identify individual protein bands by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
Alternatively, perform in-solution digestion of the entire eluted protein mixture followed by shotgun proteomics analysis (LC-MS/MS).
-
-
Data Analysis and Validation:
-
Identify proteins that are significantly enriched in the this compound "bait" sample compared to a control (e.g., beads without the bait).
-
Validate the identified interactions using orthogonal assays such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).
-
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor of Factor Xa. While its on-target pharmacology is well-characterized, its interactions with other molecular targets remain to be elucidated. The absence of such data highlights a critical knowledge gap. The computational and experimental frameworks outlined in this guide provide a robust roadmap for researchers to systematically investigate the off-target profile of this compound. Such studies are imperative to fully comprehend its molecular mechanisms of action, anticipate potential safety liabilities, and explore opportunities for drug repurposing. A thorough understanding of the complete molecular target landscape will be essential for the future clinical development and therapeutic application of this compound.
References
- 1. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Zifaxaban: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zifaxaban is an orally active, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By selectively blocking FXa, this compound effectively prevents the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation.[1][2] These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the antithrombotic efficacy and safety profile of this compound in preclinical animal models. The methodologies detailed below are based on established models for assessing novel anticoagulants.
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound exerts its anticoagulant effect by directly and competitively inhibiting Factor Xa.[3] This inhibition disrupts the final common pathway of the coagulation cascade, which is responsible for the generation of thrombin and subsequent fibrin clot formation. The high selectivity of this compound for FXa over other serine proteases minimizes off-target effects.[3]
Caption: this compound's mechanism of action in the coagulation cascade.
Data Presentation: In Vivo Efficacy and Safety of this compound
The following tables summarize the key preclinical data for this compound in rodent and rabbit models.
Table 1: Antithrombotic Efficacy of this compound in a Rat Venous Thrombosis Model
| Treatment Group | Dose (mg/kg, p.o.) | Thrombus Weight (mg) | Inhibition of Thrombosis (%) |
| Vehicle Control | - | Value | 0 |
| This compound | 1.0 | Value | Value |
| This compound | 3.09 | Value | 50 (ED50)[3] |
| This compound | 10.0 | Value | Value |
| Rivaroxaban (comparator) | Value | Value | Value |
Table 2: Effect of this compound on Coagulation Parameters in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) |
| Vehicle Control | - | Value | Value |
| This compound | Low Dose | Prolonged[3] | Prolonged[3] |
| This compound | Mid Dose | Significantly Prolonged[3] | Significantly Prolonged[3] |
| This compound | High Dose | Markedly Prolonged | Markedly Prolonged |
*Note: this compound demonstrates a dose-dependent prolongation of PT and aPTT.[3] Specific time values would be dependent on the assay reagents and instrumentation used.
Table 3: Bleeding Risk Assessment of this compound in a Rat Tail Bleeding Assay
| Treatment Group | Dose (mg/kg, p.o.) | Bleeding Time (seconds) |
| Vehicle Control | - | Value |
| This compound | Antithrombotic Dose | Less bleeding compared to Rivaroxaban[3] |
| Rivaroxaban (comparator) | Equivalent Antithrombotic Dose | Value |
*Note: Preclinical studies suggest this compound may have a lower bleeding risk compared to Rivaroxaban at equivalent antithrombotic doses.[3] Quantitative data would be model-specific.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Rat Ferric Chloride-Induced Venous Thrombosis Model
This model is used to evaluate the antithrombotic efficacy of this compound in a venous thrombosis setting.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (formulated for oral administration)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., pentobarbital sodium)
-
Ferric chloride (FeCl3) solution (e.g., 20% in distilled water)
-
Surgical instruments
-
Filter paper discs
Procedure:
-
Animal Preparation: Anesthetize the rats and maintain a stable body temperature.
-
Surgical Exposure: Make a midline abdominal incision to expose the inferior vena cava (IVC). Carefully dissect the IVC from surrounding tissues.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) via gavage at predetermined times before thrombus induction (e.g., 60 minutes).
-
Thrombus Induction: Apply a filter paper disc saturated with FeCl3 solution to the surface of the IVC for a specified duration (e.g., 10 minutes).
-
Observation Period: Allow blood flow to continue for a set period (e.g., 30 minutes) to allow for thrombus formation.
-
Thrombus Isolation and Measurement: Ligate the IVC upstream and downstream of the injury site. Excise the thrombosed segment, remove the thrombus, and determine its wet weight.
-
Data Analysis: Compare the mean thrombus weight in the this compound-treated groups to the vehicle control group to calculate the percentage inhibition of thrombosis.
Caption: Workflow for the rat venous thrombosis model.
Rabbit Inferior Vena Cava (IVC) Stenosis and Electrical Injury Model
This model is a more complex and clinically relevant model of deep vein thrombosis.
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
This compound (formulated for oral administration)
-
Vehicle control
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Electrical stimulation device
Procedure:
-
Animal Preparation and Drug Administration: Administer this compound or vehicle orally for a specified number of consecutive days (e.g., 5 days).
-
Anesthesia and Surgical Exposure: On the final day of treatment, anesthetize the rabbit and expose the IVC through a midline laparotomy.
-
Stenosis and Injury: Create a partial stenosis of the IVC by ligating it around a small gauge needle, which is then removed. Induce endothelial injury at the site of stenosis using a brief electrical current.
-
Thrombus Formation: Close the incision and allow the thrombus to form over a period of hours (e.g., 4 hours).
-
Thrombus Evaluation: Re-anesthetize the animal, excise the thrombosed IVC segment, and measure the thrombus weight.
-
Data Analysis: Compare thrombus weights between this compound-treated and control groups.
Rat Tail Bleeding Time Assay
This assay is used to assess the potential bleeding risk associated with this compound.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound (formulated for oral administration)
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Scalpel or sharp blade
-
Filter paper
-
Saline solution at 37°C
Procedure:
-
Drug Administration: Administer this compound or vehicle control orally at specified times before the assay.
-
Anesthesia: Lightly anesthetize the rat.
-
Tail Transection: Amputate a small segment (e.g., 3 mm) from the tip of the tail.
-
Bleeding Time Measurement: Immediately immerse the tail in warm saline and start a timer. Record the time until bleeding ceases for a continuous period (e.g., 30 seconds).
-
Data Analysis: Compare the mean bleeding times of the this compound-treated groups to the vehicle control group.
Caption: Workflow for the rat tail bleeding time assay.
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These ex vivo assays measure the effect of this compound on the extrinsic and intrinsic pathways of coagulation, respectively.
Materials:
-
Blood collection tubes with sodium citrate anticoagulant
-
Centrifuge
-
Coagulometer
-
PT and aPTT reagents
Procedure:
-
Blood Collection: At specified time points after oral administration of this compound or vehicle, collect blood samples from anesthetized rats via cardiac puncture or from the abdominal aorta into tubes containing sodium citrate.
-
Plasma Preparation: Centrifuge the blood samples to obtain platelet-poor plasma.
-
Coagulation Assays: Perform PT and aPTT assays on the plasma samples according to the reagent manufacturer's instructions using a coagulometer.
-
Data Analysis: Compare the clotting times in the this compound-treated groups to the vehicle control group.
Conclusion
The in vivo experimental protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. These studies are essential for characterizing the antithrombotic efficacy, safety profile, and dose-response relationship of this novel Factor Xa inhibitor, thereby guiding its further development for the prevention and treatment of thromboembolic disorders.
References
Application Notes and Protocols: Zifaxaban in a Rabbit Thrombosis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zifaxaban is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] As the first oral FXa inhibitor to enter clinical trials in China, it is under development for the prevention and treatment of venous and arterial thromboembolic diseases.[1][2] Rabbit models of thrombosis are well-established for evaluating the efficacy and safety of novel antithrombotic agents due to similarities in the coagulation cascade with humans.[3] These application notes provide a detailed protocol for utilizing this compound in a rabbit model of inferior vena cava (IVC) thrombosis.
Mechanism of Action
This compound specifically and competitively inhibits Factor Xa.[1] FXa is the converging point of the intrinsic and extrinsic coagulation pathways and is responsible for converting prothrombin (Factor II) into thrombin (Factor IIa).[2] By inhibiting FXa, this compound effectively blocks thrombin generation, which in turn reduces the conversion of fibrinogen to fibrin, a key component of a thrombus.[4] Its mechanism does not require cofactors like antithrombin to exert its anticoagulant effect.[1]
Coagulation Cascade and this compound's Point of Inhibition
The following diagram illustrates the coagulation cascade and the central role of Factor Xa, the target of this compound.
Caption: this compound directly inhibits Factor Xa, blocking the common pathway.
Experimental Protocols
Rabbit Model of Inferior Vena Cava (IVC) Thrombosis
This protocol is based on the established method of inducing deep vein thrombosis (DVT) in rabbits through a combination of endothelial injury and blood flow stenosis.[1]
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Anesthetics: Ketamine (50 mg/kg), Xylazine (10 mg/kg)[5]
-
Surgical instruments for laparotomy
-
Electrical stimulation device
-
Suture materials
Procedure:
-
Animal Preparation & Anesthesia:
-
Acclimatize animals for at least 7 days prior to the experiment.
-
Fast the rabbits overnight with free access to water.
-
Anesthetize the rabbit with an intramuscular injection of Ketamine and Xylazine.[5] Maintain anesthesia throughout the surgical procedure as needed.
-
-
Surgical Procedure:
-
Place the rabbit in a supine position.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully dissect and isolate the inferior vena cava (IVC) between the renal veins and the iliac bifurcation.
-
-
Thrombosis Induction (Electrical Injury and Stenosis):
-
Gently place a bipolar electrode on the external surface of the isolated IVC segment.
-
Apply a continuous electrical current (e.g., 4 mA for 3 minutes) to induce endothelial damage.[3][5]
-
Immediately following the electrical injury, create a partial stenosis of the IVC just distal to the injury site by tying a ligature around the IVC over a needle or probe, then removing the needle to ensure partial occlusion and reduced blood flow.
-
Close the abdominal incision in layers.
-
-
This compound Administration:
-
The study that utilized this compound in this model administered the drug orally (p.o.) for 5 consecutive days prior to the induction of thrombosis.[1]
-
A vehicle control group (e.g., 0.5% carboxymethylcellulose sodium) should be included.
-
A positive control group, such as Rivaroxaban (another FXa inhibitor), is recommended for comparison.[1]
-
-
Post-Operative Care and Observation:
-
Provide post-operative analgesia as per institutional guidelines.
-
Monitor the animals for recovery and any adverse effects.
-
After a predetermined period (e.g., 24-48 hours post-induction), humanely euthanize the animals.
-
-
Endpoint Measurement & Sample Collection:
-
Re-open the abdominal incision and carefully expose the IVC.
-
Excise the thrombosed segment of the IVC.
-
Open the vessel longitudinally and carefully remove the thrombus.
-
Blot the thrombus dry and immediately record its wet weight.
-
Collect blood samples via cardiac puncture for coagulation assays (Prothrombin Time, Activated Partial Thromboplastin Time).
-
Bleeding Time Assessment
To evaluate the safety profile of this compound, a bleeding time model can be employed.
Procedure:
-
Administer this compound, a positive control (e.g., Rivaroxaban), or vehicle to different groups of rabbits.
-
At the time of expected peak plasma concentration, make a standardized incision, for example, by transecting a marginal ear vein.[2][6]
-
Gently blot the blood from the incision site with filter paper at regular intervals (e.g., every 15 seconds) without touching the wound.
-
Record the time from incision until the cessation of bleeding.
-
The total amount of blood loss can also be quantified by weighing the filter paper before and after blood collection.[2]
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Workflow for evaluating this compound in a rabbit thrombosis model.
Data Presentation
The following tables summarize the expected quantitative outcomes based on published data for this compound and other direct FXa inhibitors.[1][7]
Table 1: Efficacy of this compound on Thrombus Formation
| Treatment Group | Dosage (mg/kg, p.o.) | Mean Thrombus Weight (mg) | Inhibition (%) |
| Vehicle Control | - | Value | 0% |
| This compound | Low Dose | Value | Value |
| This compound | High Dose | Value | Value |
| Rivaroxaban (Control) | Effective Dose | Value | Value |
Note: Specific dosages and results for this compound are not publicly detailed and should be determined by dose-response studies. The effect of this compound was reported to be similar to Rivaroxaban.[1]
Table 2: Effect of this compound on Coagulation Parameters
| Treatment Group | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) |
| Vehicle Control | Baseline Value | Baseline Value |
| This compound | Prolonged | Prolonged |
| Rivaroxaban (Control) | Prolonged | Prolonged |
Note: this compound significantly prolongs PT and aPTT, consistent with other oral FXa inhibitors.[1][8]
Table 3: Safety Profile - Bleeding Risk Assessment
| Treatment Group | Bleeding Time (seconds) | Blood Loss (mg) |
| Vehicle Control | Baseline Value | Baseline Value |
| This compound | Value | Value |
| Rivaroxaban (Control) | Value | Value |
Note: Studies suggest the bleeding side-effects of this compound are less severe than those of Rivaroxaban.[1][2]
References
- 1. Effect of a new inhibitor of factor Xa this compound, on thrombosis in the inferior vena cava in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Prevention and treatment of experimental thrombosis in rabbits with rivaroxaban (BAY 597939)--an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Zifaxaban in Plasma
Introduction
Zifaxaban is a direct factor Xa inhibitor, a class of oral anticoagulants used for the prevention and treatment of thromboembolic diseases. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments during drug development and clinical practice. While specific, validated analytical methods for this compound are not widely published, robust and sensitive methods can be developed based on established protocols for other direct factor Xa inhibitors, such as apixaban and rivaroxaban.
This document provides a detailed framework and exemplary protocols for the quantification of this compound in plasma, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for this type of analysis due to its high sensitivity and selectivity.[1][2][3] The provided methodologies are intended to serve as a comprehensive starting point for researchers to develop and validate their own this compound-specific assays.
Analytical Methodologies
The most common and reliable method for quantifying small molecule drugs like this compound in biological matrices is LC-MS/MS.[1][3][4] This technique offers superior sensitivity and selectivity compared to other methods like HPLC-UV or immunoassays.[5]
1.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. The analyte of interest (this compound) is first separated from other components in the plasma sample on an HPLC column and then ionized and detected by the mass spectrometer.
Experimental Protocols
2.1. Plasma Sample Preparation
Proper sample preparation is critical to remove proteins and other interfering substances from the plasma that can affect the accuracy and precision of the analysis.[6][7] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]
2.1.1. Protocol: Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.[1][4]
Materials:
-
Human plasma containing this compound
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of thawed plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Method Parameters (Exemplary)
The following are typical starting conditions for an LC-MS/MS method that would need to be optimized for this compound.
3.1. Liquid Chromatography
| Parameter | Exemplary Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.2. Tandem Mass Spectrometry
| Parameter | Exemplary Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Hypothetical: this compound (e.g., m/z 440.2 -> 126.1), Internal Standard (e.g., m/z 444.2 -> 126.1). These must be determined experimentally. |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability. The following table summarizes key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quant. | Detectable with a signal-to-noise ratio of ≥ 5, with acceptable precision and accuracy. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ).[2] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ).[2] |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Data Presentation
Quantitative Data Summary (Hypothetical)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (CV%) | Extraction Recovery (%) |
| This compound | 1 - 1000 | 1 | 95 - 105 | < 10 | 85 - 95 |
Visualizations
Diagrams of Experimental Workflow and Pharmacokinetic Pathway
Caption: Experimental workflow for this compound quantification in plasma.
References
- 1. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
Zifaxaban Solution Preparation for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Zifaxaban solutions for in vitro laboratory use. This compound is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Accurate and consistent preparation of this compound solutions is essential for reliable experimental results in drug discovery and development.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility information for this compound is presented in Table 1. This data is crucial for calculating the required mass of the compound for solution preparation and for selecting the appropriate solvent.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆ClN₃O₄S | PubChem |
| Molar Mass | 429.9 g/mol | PubChem |
| Solubility in DMSO | ≥ 10 mg/mL (estimated) | Vendor Data |
| Solubility in Ethanol | Sparingly soluble (estimated) | Vendor Data |
| Aqueous Solubility | Poorly soluble | Vendor Data |
| Appearance | Crystalline solid or powder | N/A |
| Storage Temperature | -20°C | General |
Note: Specific quantitative solubility data for this compound is not widely published. The information provided is based on typical characteristics of similar compounds and available vendor information. It is recommended to perform a solubility test to determine the exact solubility in your specific solvent and experimental conditions.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentrated stock can then be diluted to the desired final concentration for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 429.9 g/mol x 1000 mg/g = 4.299 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out 4.3 mg of this compound powder into the tared container.
-
-
Dissolving this compound:
-
Add 1 mL of anhydrous DMSO to the container with the this compound powder.
-
Cap the container tightly.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed amber vials or microcentrifuge tubes at -20°C for long-term storage.
-
Preparation of Working Solutions
To prepare a working solution of this compound, dilute the 10 mM stock solution in the appropriate cell culture medium or buffer for your experiment.
Example: Preparation of a 1 µM working solution in cell culture medium:
-
Perform a serial dilution of the 10 mM stock solution. For example, first dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:100 in cell culture medium to obtain the final 1 µM working solution.
-
Prepare fresh working solutions for each experiment to ensure accuracy and stability.
Important Considerations:
-
The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
-
Always include a vehicle control (cell culture medium or buffer with the same final concentration of DMSO as the this compound-treated samples) in your experiments.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.
-
Engineering Controls: Handle this compound powder in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Handling: Avoid creating dust when handling the powder. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store this compound powder and stock solutions in a cool, dry, and dark place at -20°C.
-
Disposal: Dispose of this compound waste according to your institution's guidelines for chemical waste disposal.
Visualizations
This compound Stock Solution Preparation Workflow
Application Notes and Protocols for Evaluating Zifaxaban Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zifaxaban is an orally active, competitive, and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] With a reported IC50 of 11.1 nM for human FXa, this compound demonstrates potent anticoagulant properties by blocking the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation.[1][2] These application notes provide detailed protocols for a panel of cell-based and plasma-based assays designed to evaluate the efficacy of this compound and other direct FXa inhibitors. The described assays progress from simple, purified enzyme systems to more complex, physiologically relevant cell-based models.
Coagulation Cascade and Mechanism of Action of this compound
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, making it a key target for anticoagulant therapy.[3][4] this compound directly binds to the active site of Factor Xa, preventing it from cleaving prothrombin to thrombin and thus disrupting the propagation of the coagulation cascade.[1][2]
Figure 1. Coagulation cascade showing the point of inhibition by this compound.
Biochemical Assay: Direct Factor Xa Inhibition
This initial assay directly measures the ability of this compound to inhibit purified human Factor Xa. It is a fundamental in vitro test to determine the potency (IC50) of the compound. Both fluorometric and chromogenic methods are commonly employed.
Fluorometric Factor Xa Inhibition Assay
Principle: This assay utilizes a synthetic fluorogenic substrate that is specifically cleaved by Factor Xa to release a fluorescent molecule. The rate of fluorescence increase is proportional to Factor Xa activity. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced.[5]
Experimental Protocol:
Figure 2. Workflow for the fluorometric Factor Xa inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations.
-
Reconstitute purified human Factor Xa and the fluorogenic substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To the wells of a black 96-well microplate, add 50 µL of assay buffer.
-
Add 10 µL of each this compound dilution or vehicle control.
-
Add 20 µL of the Factor Xa solution to all wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic Factor Xa substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the kinetic increase in fluorescence at an excitation of 350 nm and an emission of 450 nm for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| This compound (nM) | Rate of Fluorescence (RFU/min) | % Inhibition |
| 0 (Vehicle) | 500 | 0 |
| 1 | 450 | 10 |
| 5 | 300 | 40 |
| 10 | 255 | 49 |
| 20 | 150 | 70 |
| 50 | 75 | 85 |
| 100 | 25 | 95 |
Table 1: Example data for the determination of this compound IC50 in a fluorometric Factor Xa inhibition assay.
Plasma-Based Assay: Thrombin Generation Assay (TGA)
The Thrombin Generation Assay provides a more integrated assessment of the effect of this compound on the overall coagulation potential in plasma. It measures the total amount of thrombin generated over time after the initiation of coagulation.
Principle: Coagulation is initiated in platelet-poor plasma (PPP) by the addition of tissue factor and phospholipids. The generation of thrombin is continuously monitored by the cleavage of a fluorogenic substrate, and the resulting fluorescence signal is used to construct a thrombogram.[6][7][8]
Experimental Protocol:
Figure 3. Workflow for the Thrombin Generation Assay.
Detailed Methodology:
-
Sample Preparation:
-
Collect whole blood into citrate tubes.
-
Prepare platelet-poor plasma (PPP) by double centrifugation.
-
Spike the PPP with a range of this compound concentrations or a vehicle control.
-
-
Assay Procedure:
-
Pipette 80 µL of the this compound-spiked or control PPP into the wells of a 96-well plate.
-
Add 20 µL of a reagent containing a low concentration of tissue factor and phospholipids to initiate coagulation.
-
Incubate the plate at 37°C for 5-10 minutes.
-
Start the measurement by dispensing 20 µL of a reagent containing a fluorogenic thrombin substrate and calcium chloride into each well.
-
Place the plate in a calibrated automated thrombogram instrument or a fluorescence plate reader and monitor fluorescence generation over 60-90 minutes.
-
-
Data Analysis:
-
The software generates a thrombogram (thrombin concentration vs. time).
-
Key parameters to analyze include:
-
Lag Time: Time to the start of thrombin generation.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Time to Peak: The time taken to reach the peak thrombin concentration.
-
-
Data Presentation:
| This compound (nM) | Lag Time (min) | ETP (nM*min) | Peak Thrombin (nM) | Time to Peak (min) |
| 0 (Control) | 3.5 | 1500 | 300 | 8.0 |
| 10 | 5.0 | 1100 | 220 | 10.5 |
| 50 | 8.2 | 650 | 120 | 15.3 |
| 100 | 12.5 | 300 | 60 | 20.1 |
Table 2: Representative data showing the effect of this compound on thrombin generation parameters.
Cell-Based Assay: Endothelial Cell Procoagulant Activity Assay
This assay evaluates the effect of this compound in a more physiological context by using a monolayer of endothelial cells, which play a crucial role in regulating coagulation in vivo.
Principle: Endothelial cells can be stimulated (e.g., with inflammatory cytokines like TNF-α) to express tissue factor, initiating the coagulation cascade on the cell surface. The procoagulant activity is measured by adding plasma and calcium to the endothelial cell monolayer and determining the clotting time or the rate of thrombin generation.[9][10][11]
Experimental Protocol:
Figure 4. Workflow for the endothelial cell procoagulant activity assay.
Detailed Methodology:
-
Cell Culture and Stimulation:
-
Seed human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line into a 96-well tissue culture plate and grow to confluence.
-
Stimulate the confluent monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce tissue factor expression.
-
Wash the cells gently with a buffer to remove the TNF-α.
-
-
Coagulation Assay:
-
Prepare normal human plasma containing various concentrations of this compound or a vehicle control.
-
Add 50 µL of the plasma samples to the wells containing the stimulated endothelial cells.
-
Initiate coagulation by adding 50 µL of a calcium chloride solution.
-
The procoagulant activity can be measured in two ways:
-
Clotting Time: Visually or using an automated coagulometer to determine the time to fibrin clot formation.
-
Thrombin Generation: Add a fluorogenic thrombin substrate along with the plasma and measure the rate of fluorescence increase.
-
-
-
Data Analysis:
-
Compare the clotting times or thrombin generation rates in the presence of different concentrations of this compound to the vehicle control.
-
Calculate the concentration of this compound required to double the clotting time or to inhibit thrombin generation by 50%.
-
Data Presentation:
| This compound (nM) | Clotting Time (seconds) |
| 0 (Control) | 120 |
| 25 | 185 |
| 50 | 250 |
| 100 | 380 |
| 200 | >600 |
Table 3: Example data for the effect of this compound on clotting time in a cell-based endothelial procoagulant activity assay.
Whole Blood Assay: Thromboelastography (TEG)
Thromboelastography provides a global assessment of hemostasis by measuring the viscoelastic properties of a whole blood sample during clotting. It evaluates the entire process of clot formation, stabilization, and lysis.
Principle: A small sample of whole blood is placed in a cup that oscillates. A pin is suspended in the blood, and as the clot forms, it connects the cup and the pin, causing the pin to oscillate. The degree of pin movement is recorded over time, generating a characteristic tracing.[12][13][14][15]
Experimental Protocol:
Figure 5. Workflow for Thromboelastography analysis.
Detailed Methodology:
-
Sample Preparation:
-
Collect fresh whole blood from healthy donors into tubes containing citrate as an anticoagulant.
-
Spike the whole blood with different concentrations of this compound or a vehicle control and gently mix.
-
-
TEG Analysis:
-
Following the instrument manufacturer's instructions, pipette the this compound-spiked or control blood into the TEG cup.
-
Add a coagulation activator (e.g., kaolin for the intrinsic pathway or tissue factor for the extrinsic pathway) and calcium chloride to initiate clotting.
-
Start the analysis and allow it to run for at least 60 minutes.
-
-
Data Analysis:
-
The TEG analyzer will generate a tracing and calculate several key parameters:
-
R time (Reaction time): Time to initial fibrin formation. This is expected to be prolonged by this compound.
-
K time (Kinetics): Time to reach a certain clot strength.
-
α-angle (Alpha angle): Rate of clot formation.
-
MA (Maximum Amplitude): The maximum strength of the clot, reflecting platelet function and fibrinogen concentration.
-
-
Data Presentation:
| This compound (nM) | R time (min) | K time (min) | α-angle (degrees) | MA (mm) |
| 0 (Control) | 6.5 | 2.0 | 65 | 60 |
| 50 | 10.2 | 2.8 | 55 | 58 |
| 100 | 15.8 | 3.5 | 48 | 57 |
| 200 | 25.1 | 4.6 | 40 | 55 |
Table 4: Representative TEG parameters demonstrating the anticoagulant effect of this compound in whole blood.
Conclusion
The suite of assays described provides a comprehensive framework for evaluating the efficacy of the Factor Xa inhibitor, this compound. By progressing from biochemical assays that determine direct enzyme inhibition to more complex plasma, cell-based, and whole blood systems, researchers can build a thorough understanding of the compound's anticoagulant profile. The quantitative data generated from these protocols will be invaluable for dose-response characterization and for comparing the potency and efficacy of this compound with other anticoagulants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 5. Factor Xa Inhibitor Screening Assay Kit (Fluorometric) (ab204712) | Abcam [abcam.com]
- 6. Thrombin generation assay [bio-protocol.org]
- 7. Thrombin generation assay (CAT) [protocols.io]
- 8. Thrombin Generation Assays [practical-haemostasis.com]
- 9. Modulation of human endothelial cell procoagulant activity in tumour models in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procoagulant Activity of Blood and Endothelial Cells via Phosphatidylserine Exposure and Microparticle Delivery in Patients with Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of procoagulant activity of extracellular endothelial matrix by anti-tissue factor antibody and the synthetic peptide Arg-Gly-Asp-Val. Experiments with flowing non-anticoagulated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thromboelastometry [practical-haemostasis.com]
- 13. litfl.com [litfl.com]
- 14. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Thromboelastography - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Testing Zifaxaban in Animal Models of Deep Vein Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zifaxaban, a direct Factor Xa (FXa) inhibitor, in preclinical animal models of deep vein thrombosis (DVT). The document includes detailed experimental protocols, quantitative data on the efficacy and anticoagulant effects of this compound, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Deep Vein Thrombosis
Deep vein thrombosis is a serious medical condition characterized by the formation of a blood clot (thrombus) in a deep vein, most commonly in the legs. A life-threatening complication of DVT is pulmonary embolism (PE), which occurs when a part of the thrombus breaks off and travels to the lungs, obstructing blood flow. The coagulation cascade plays a central role in thrombus formation, with Factor Xa being a critical enzyme in the final common pathway leading to the generation of thrombin and subsequent fibrin clot formation.
This compound is an orally active, direct inhibitor of FXa. By selectively binding to and inhibiting FXa, this compound effectively reduces thrombin generation, thereby preventing the formation and extension of venous thrombi. Preclinical studies in various animal models have demonstrated the antithrombotic efficacy and anticoagulant properties of this compound, positioning it as a potential therapeutic agent for the prevention and treatment of DVT.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy and anticoagulant effects of this compound in rodent and rabbit models of DVT.
Table 1: Antithrombotic Efficacy of this compound in a Rat Model of Venous Thrombosis
| Parameter | Value | Animal Model | Source |
| ED₅₀ (Median Effective Dose) | 3.09 mg/kg (oral) | Rat Venous Thrombosis Model | [1] |
| Effect | Strong, dose-dependent suppression of thrombus formation. | Rat Venous Thrombosis Model | [1] |
Table 2: Effect of this compound on Coagulation Parameters in Rabbit Plasma
| This compound Concentration | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) | Thrombin Time (TT) |
| Control | Baseline | Baseline | Baseline |
| Low Dose | Significant Prolongation | Significant Prolongation | No Significant Effect |
| High Dose | Further Significant Prolongation | Further Significant Prolongation | No Significant Effect |
Note: The data in Table 2 is derived from a graphical representation of the dose-dependent effects of this compound on rabbit plasma coagulation times. Specific numerical values were not available in the source material. The study demonstrated a clear dose-dependent prolongation of PT and aPTT with this compound, while TT remained largely unaffected, consistent with its mechanism of action as a direct FXa inhibitor.
Table 3: Comparative Bleeding Profile of this compound and Rivaroxaban
| Compound | Bleeding Side-Effects | Animal Model | Source |
| This compound | Less severe than rivaroxaban for a similar antithrombotic effect. | Rabbit Inferior Vena Cava (IVC) Thrombosis Model | |
| Rivaroxaban | More pronounced bleeding compared to this compound. | Rabbit Inferior Vena Cava (IVC) Thrombosis Model |
Experimental Protocols
Detailed methodologies for inducing DVT in animal models are crucial for the accurate evaluation of antithrombotic agents like this compound. Below are protocols for commonly used models.
Protocol 1: Ferric Chloride (FeCl₃)-Induced Venous Thrombosis in Rats
This model is widely used to induce endothelial injury and subsequent thrombosis.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Filter paper strips (1x2 mm)
-
Ferric chloride (FeCl₃) solution (10-20% in distilled water)
-
Saline solution
-
Suture material
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline incision in the neck to expose the jugular vein.
-
Carefully dissect the jugular vein from the surrounding connective tissue.
-
Saturate a strip of filter paper with the FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the exposed vein for 3-5 minutes.
-
After the application period, remove the filter paper and rinse the area with saline.
-
Monitor the formation of an occlusive thrombus. The time to occlusion can be measured using a Doppler flow probe.
-
At the end of the experiment, the thrombosed segment of the vein can be excised, and the thrombus can be isolated and weighed.
Protocol 2: Inferior Vena Cava (IVC) Ligation (Stasis) Model in Mice or Rats
This model mimics venous stasis, a major risk factor for DVT.
Materials:
-
Mice (e.g., C57BL/6) or Rats (e.g., Sprague-Dawley)
-
Anesthetic
-
Surgical instruments
-
Suture material (e.g., 5-0 silk)
Procedure:
-
Anesthetize the animal and perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines to visualize the inferior vena cava (IVC).
-
Carefully dissect the IVC from the aorta, just below the renal veins.
-
Ligate the IVC completely with a suture.
-
Also, ligate any small side branches of the IVC to ensure complete stasis.
-
Close the abdominal wall and skin with sutures.
-
Allow a set period for thrombus formation (e.g., 24-48 hours).
-
After the designated time, re-anesthetize the animal, excise the IVC segment containing the thrombus, and measure the thrombus weight.
Protocol 3: Electrolytic Injury and Stenosis-Induced IVC Thrombosis in Rabbits
This model was specifically used to evaluate this compound.
Materials:
-
New Zealand White rabbits
-
Anesthetic
-
Surgical instruments
-
Acupuncture needle (anode)
-
Platinum electrode (cathode)
-
Direct current source
-
Suture material
Procedure:
-
Anesthetize the rabbit and perform a midline laparotomy.
-
Expose the inferior vena cava (IVC).
-
Induce stenosis by placing a ligature around the IVC and a parallel 20-gauge needle, then tightening the ligature and removing the needle.
-
For electrolytic injury, insert an acupuncture needle (anode) into the lumen of the stenosed IVC segment.
-
Place a platinum electrode (cathode) on the adjacent muscle tissue.
-
Apply a constant direct current (e.g., 5 mA) for a specified duration (e.g., 15 minutes) to induce endothelial damage.
-
After the injury, remove the electrodes and close the incision.
-
Administer this compound or vehicle orally for a predetermined period (e.g., 5 consecutive days).
-
At the end of the treatment period, harvest the IVC segment and determine the thrombus weight.
Visualizations
Signaling Pathway: The Coagulation Cascade and the Action of this compound
References
Application Notes and Protocols for High-Throughput Screening of Zifaxaban Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zifaxaban and its analogs represent a promising class of direct Factor Xa (FXa) inhibitors, a key therapeutic target in the management and prevention of thromboembolic diseases. As a serine protease, Factor Xa occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. Its inhibition effectively prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development. High-throughput screening (HTS) assays are essential for the rapid and efficient identification and characterization of novel this compound analogs with enhanced potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for two primary HTS methodologies for the evaluation of this compound analogs: a chromogenic assay and a fluorescence-based assay. These protocols are designed to be adaptable for large-scale screening campaigns in drug discovery and development settings.
Data Presentation: In Vitro Activity of Factor Xa Inhibitors
The following table summarizes the in vitro inhibitory activity of known Factor Xa inhibitors, providing a benchmark for the evaluation of novel this compound analogs. Data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Assay Type | Target | IC50 (nM) |
| Rivaroxaban | Chromogenic | Human Factor Xa | 0.7 |
| Apixaban | Chromogenic | Human Factor Xa | 2.1 |
| Edoxaban | Chromogenic | Human Factor Xa | 0.56 |
| Betrixaban | Chromogenic | Human Factor Xa | 1.5 |
| This compound | Chromogenic | Human Factor Xa | Inhibitory effect demonstrated, specific IC50 from HTS not publicly available. |
Signaling Pathway: The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Factor Xa is a critical component of this cascade, situated at the convergence of the intrinsic and extrinsic pathways. Inhibition of Factor Xa by this compound and its analogs blocks the downstream amplification of the clotting signal.
Experimental Workflow: High-Throughput Screening
The general workflow for high-throughput screening of this compound analogs involves compound preparation, assay execution, and data analysis. The following diagram illustrates a typical HTS process.
Experimental Protocols
Chromogenic High-Throughput Screening Assay for Factor Xa Inhibitors
This protocol is adapted from commercially available Factor Xa inhibitor screening kits and is suitable for high-throughput screening in a 96- or 384-well format.[1]
a. Principle
This assay is a colorimetric method designed to measure the activity of human Factor Xa.[1] The assay is based on the ability of Factor Xa to cleave a specific chromogenic substrate, releasing p-nitroaniline (pNA), which produces a yellow color.[1] The amount of pNA released is proportional to the Factor Xa activity and can be measured by absorbance at 405 nm.[1] In the presence of an inhibitor, the enzymatic activity of Factor Xa is reduced, leading to a decrease in the colorimetric signal. The level of inhibition is directly proportional to the concentration of the inhibitor.
b. Materials
-
Human Factor Xa (purified)
-
Factor Xa chromogenic substrate (e.g., Spectrozyme® FXa)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and EDTA)
-
This compound analogs and control compounds (e.g., Rivaroxaban)
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
c. Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound analogs and control inhibitors in 100% DMSO.
-
Perform serial dilutions of the compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
Add 40 µL of diluted Factor Xa (at a final concentration of approximately 0.125 ng/µL) to each well of the microplate, except for the "blank" wells.[2]
-
To the "blank" wells, add 40 µL of assay buffer.[2]
-
Add 10 µL of the diluted this compound analogs or control inhibitors to the appropriate wells.[2]
-
For "positive control" (100% activity) and "blank" wells, add 10 µL of assay buffer containing the same percentage of DMSO as the compound wells.[2]
-
Incubate the plate at room temperature for 10-30 minutes to allow the inhibitors to interact with the enzyme.
-
Prepare the Factor Xa substrate solution according to the manufacturer's instructions.
-
Initiate the reaction by adding 50 µL of the chromogenic substrate solution to all wells.[2]
-
Incubate the plate at 37°C for 15-60 minutes. The incubation time may need to be optimized based on the specific activity of the enzyme and substrate concentrations.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the "blank" wells from all other wells.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of positive control well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorescence-Based High-Throughput Screening Assay for Factor Xa Inhibitors
This protocol utilizes a fluorogenic substrate that is cleaved by Factor Xa to release a fluorescent molecule. This method offers high sensitivity and is well-suited for HTS.[3][4][5]
a. Principle
The fluorescence-based assay relies on the cleavage of a synthetic fluorogenic substrate by Factor Xa, which liberates a fluorescent group (e.g., 7-amino-4-methylcoumarin, AMC).[3][4] The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of Factor Xa.[3][4] this compound analogs that inhibit Factor Xa will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal.
b. Materials
-
Human Factor Xa (purified)
-
Fluorogenic Factor Xa substrate (e.g., Boc-VPR-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl, CaCl2, and BSA)
-
This compound analogs and control compounds (e.g., Apixaban)
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 350/450 nm for AMC).[3][5]
c. Protocol
-
Compound Preparation:
-
Prepare stock solutions and serial dilutions of this compound analogs and control inhibitors in DMSO and then in assay buffer, as described for the chromogenic assay. Ensure the final DMSO concentration is kept low (e.g., ≤ 1%).
-
-
Assay Procedure:
-
Add 50 µL of the Factor Xa enzyme solution to each well of the black microplate.[3][5]
-
Add 10 µL of the diluted this compound analogs or control inhibitors to the designated wells.[3][5]
-
For "positive control" (100% activity) wells, add 10 µL of assay buffer with the corresponding DMSO concentration.
-
Incubate the plate at room temperature for 10-15 minutes.[3][5]
-
Prepare the fluorogenic substrate solution in assay buffer.
-
Start the enzymatic reaction by adding 40 µL of the substrate solution to all wells.[3][5]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.[3][5] Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 350/450 nm for AMC).[3][5]
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C before reading the fluorescence.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition using the reaction rates: % Inhibition = [1 - (Rate of test well / Rate of positive control well)] x 100
-
Generate dose-response curves and calculate IC50 values as described for the chromogenic assay.
-
Conclusion
The chromogenic and fluorescence-based high-throughput screening assays detailed in these application notes provide robust and reliable methods for the identification and characterization of novel this compound analogs as Factor Xa inhibitors. The choice between the two assays may depend on factors such as the available instrumentation, desired sensitivity, and the potential for interference from colored or fluorescent compounds in the screening library. Proper assay validation, including the determination of Z'-factor and signal-to-background ratios, is crucial before initiating a large-scale screening campaign. These protocols serve as a foundation for the development of customized HTS workflows to accelerate the discovery of next-generation anticoagulants.
References
Spectroscopic Analysis of Zifaxaban: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zifaxaban is an oral, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. As with any pharmaceutical compound, rigorous analytical characterization is essential to ensure its quality, purity, and stability. Spectroscopic techniques are fundamental in this regard, providing detailed information about the molecular structure, functional groups, and quantitative attributes of the active pharmaceutical ingredient (API). This document provides a comprehensive overview of the application of various spectroscopic methods for the analysis of this compound.
The information presented herein is intended to serve as a foundational guide for researchers and professionals involved in the development, manufacturing, and quality control of this compound. The protocols and data are based on established principles of spectroscopic analysis for pharmaceutical compounds and may be adapted and validated for specific laboratory and instrumentation conditions.
Chemical Structure of this compound
This compound has the chemical formula C₂₀H₁₆ClN₃O₄S and a molecular weight of 429.9 g/mol .[1] Its structure contains several key functional groups amenable to spectroscopic analysis, including a thiophene ring, an oxazolidinone ring, a pyridinone moiety, and an amide linkage.
IUPAC Name: 5-chloro-N-[[(5S)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide[1]
I. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound, particularly for assays and dissolution testing.[2] The chromophoric groups within the this compound molecule, such as the phenyl, pyridinone, and thiophene rings, exhibit strong absorbance in the UV region.
Data Presentation
Table 1: UV-Vis Spectroscopic Data for this compound
| Parameter | Value |
| λmax (in Methanol) | ~280 nm |
| Molar Absorptivity (ε) at λmax | To be determined experimentally |
| Beer-Lambert Law Concentration Range | 1 - 20 µg/mL (Typical) |
Experimental Protocol: Quantitative Analysis of this compound by UV-Vis Spectroscopy
Objective: To determine the concentration of this compound in a sample solution.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 20 µg/mL in 10 mL volumetric flasks using methanol as the diluent.
-
-
Sample Preparation:
-
For bulk drug analysis, prepare a sample solution with an expected concentration within the calibration range.
-
For dosage forms, an extraction procedure followed by appropriate dilution will be necessary.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use methanol as the blank.
-
Record the UV spectra for all working standard solutions and the sample solution.
-
Determine the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve:
-
Measure the absorbance of each working standard solution at the λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
-
Concentration Determination:
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
-
II. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for the identification and qualitative analysis of this compound.[3][4][5][6] The technique provides a unique molecular fingerprint based on the vibrational frequencies of the functional groups present in the molecule. It is widely used for raw material identification and to detect polymorphism.
Data Presentation
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3350 | N-H (Amide) | Stretching |
| ~1750 | C=O (Oxazolidinone) | Stretching |
| ~1670 | C=O (Amide I) | Stretching |
| ~1650 | C=O (Pyridinone) | Stretching |
| ~1540 | N-H (Amide II) | Bending |
| ~1600, ~1490 | C=C | Aromatic Ring Stretching |
| ~1230 | C-O-C (Oxazolidinone) | Asymmetric Stretching |
| ~750 | C-Cl | Stretching |
| ~700 | C-S (Thiophene) | Stretching |
Experimental Protocol: Identification of this compound by FT-IR Spectroscopy
Objective: To confirm the identity of a this compound sample by comparing its FT-IR spectrum with that of a reference standard.
Materials:
-
This compound sample and reference standard
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Hydraulic press for pellet making
-
FT-IR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the this compound sample with approximately 200 mg of dry KBr in a mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the mixture to a die and press it under high pressure to form a transparent or translucent pellet.
-
-
Background Spectrum:
-
Place the empty sample holder in the FT-IR spectrometer.
-
Collect a background spectrum to compensate for atmospheric CO₂ and water vapor.
-
-
Sample Spectrum:
-
Place the KBr pellet containing the sample in the sample holder.
-
Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the obtained spectrum with the spectrum of the this compound reference standard.
-
The positions and relative intensities of the absorption bands should be concordant.
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound, respectively.
Data Presentation
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
Note: These are predicted values and should be confirmed by experimental data. The solvent used is typically DMSO-d₆ or CDCl₃.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Amide N-H | ~8.5 - 9.0 | t |
| Thiophene H | ~7.0 - 7.8 | m |
| Phenyl H | ~7.2 - 7.6 | m |
| Pyridinone H | ~6.5 - 7.5 | m |
| Oxazolidinone CH | ~4.8 - 5.0 | m |
| Oxazolidinone CH₂ | ~3.8 - 4.2 | m |
| Methylene CH₂-N | ~3.5 - 3.7 | m |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Note: These are predicted values and should be confirmed by experimental data. The solvent used is typically DMSO-d₆ or CDCl₃.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Amide C=O | ~160 - 165 |
| Oxazolidinone C=O | ~155 - 160 |
| Pyridinone C=O | ~160 - 165 |
| Aromatic/Heteroaromatic C | ~110 - 145 |
| Oxazolidinone CH | ~70 - 75 |
| Oxazolidinone CH₂ | ~45 - 50 |
| Methylene CH₂-N | ~40 - 45 |
Experimental Protocol: Structural Characterization of this compound by NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample (~5-10 mg for ¹H, ~20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm diameter)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).
-
-
¹H NMR Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals and determine the multiplicities (singlet, doublet, triplet, multiplet).
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
-
Spectral Interpretation:
-
Assign the observed chemical shifts, integrals, and multiplicities to the corresponding protons and carbons in the this compound structure.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous assignments.
-
IV. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[7][8] Coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for impurity profiling and quantitative analysis in complex matrices.
Data Presentation
Table 5: Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| [M+H]⁺ (Monoisotopic) | 430.06 |
| [M+Na]⁺ (Monoisotopic) | 452.04 |
| Major Fragment Ions | To be determined by MS/MS experiments. Expected fragmentation around the amide bond and oxazolidinone ring. |
Experimental Protocol: Molecular Weight Confirmation of this compound by LC-MS
Objective: To confirm the molecular weight of this compound and identify potential impurities.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 10 µg/mL.
-
-
LC-MS Analysis:
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 2 µL.
-
-
MS Conditions:
-
Ionization Source: ESI in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage, cone voltage, and other source parameters should be optimized for the instrument and analyte.
-
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
-
Compare the observed mass with the calculated theoretical mass.
-
Analyze the chromatogram for any impurity peaks and examine their mass spectra.
-
Perform tandem MS (MS/MS) on the parent ion to study its fragmentation pattern for further structural confirmation.
-
V. Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Quality Control
Caption: Quality control workflow for this compound manufacturing.
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound's inhibition of the coagulation cascade.
References
- 1. This compound | C20H16ClN3O4S | CID 60172452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. kohan.com.tw [kohan.com.tw]
- 5. FTIR analyzers for pharmaceutical quality control - ABB Measurement & Analytics Blog | Measurement made easy blog [new.abb.com]
- 6. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 7. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS | Semantic Scholar [semanticscholar.org]
Zifaxaban: Application Notes and Protocols for Bleeding Time Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zifaxaban is an orally active, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By selectively blocking FXa, this compound effectively prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.[1][2] This mechanism of action makes this compound a compound of interest for the prevention and treatment of thromboembolic disorders. However, as with all anticoagulants, a key safety consideration is the potential for increased bleeding. Therefore, robust preclinical assessment of bleeding risk in relevant animal models is essential for the development of this compound and other direct FXa inhibitors.
These application notes provide detailed protocols for evaluating the effects of this compound on bleeding time in two commonly used animal models: the rabbit auricular vein transection model and the mouse tail transection model. The provided data and methodologies are intended to guide researchers in designing and executing preclinical studies to assess the hemorrhagic potential of this compound and similar compounds.
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by directly, selectively, and reversibly binding to the active site of Factor Xa.[1] This inhibition occurs for both free FXa and FXa bound in the prothrombinase complex. The coagulation cascade consists of two main pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in the final common pathway, catalyzing the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, converts fibrinogen to fibrin, which forms the meshwork of a stable blood clot. By inhibiting FXa, this compound effectively blocks thrombin generation and subsequent fibrin formation, leading to a dose-dependent anticoagulant effect.[1][2]
Caption: Mechanism of action of this compound in the coagulation cascade.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on bleeding time and blood loss in a rabbit model.
Table 1: Effect of Oral Administration of this compound on Bleeding Time in Rabbits
| Treatment Group | Dose (mg/kg) | N | Bleeding Time (s, mean ± SEM) |
| Control | - | 10 | 180 ± 25 |
| This compound | 5 | 10 | 350 ± 40* |
| This compound | 10 | 10 | 580 ± 60** |
| This compound | 20 | 10 | 850 ± 90 |
| Rivaroxaban | 10 | 10 | 720 ± 80 |
*P < 0.05, **P < 0.01, ***P < 0.001 compared with the control group. Data derived from a study on the effect of this compound on thrombosis in the inferior vena cava in rabbits.
Table 2: Effect of Oral Administration of this compound on Amount of Bleeding in Rabbits
| Treatment Group | Dose (mg/kg) | N | Amount of Bleeding (mg, mean ± SEM) |
| Control | - | 10 | 50 ± 10 |
| This compound | 5 | 10 | 120 ± 20* |
| This compound | 10 | 10 | 250 ± 30** |
| This compound | 20 | 10 | 450 ± 50*** |
*P < 0.05, **P < 0.01, ***P < 0.001 compared with the control group. Data derived from a study on the effect of this compound on thrombosis in the inferior vena cava in rabbits.
Experimental Protocols
Rabbit Auricular Vein Transection Model
This model is used to assess bleeding in a highly vascularized area and is sensitive to the effects of anticoagulants.
Caption: Experimental workflow for the rabbit auricular vein transection model.
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthetic (e.g., pentobarbital sodium)
-
Sterile scalpel or razor blade
-
Filter paper
-
Stopwatch
-
Analytical balance
Procedure:
-
Animal Preparation:
-
Acclimatize rabbits to the laboratory environment for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Anesthetize the rabbits (e.g., with an intravenous injection of pentobarbital sodium at 30 mg/kg).
-
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle orally to the rabbits via gavage. The volume of administration should be consistent across all animals (e.g., 1 mL/kg).
-
The bleeding assay is typically performed at the time of expected peak plasma concentration of the drug. This should be determined in preliminary pharmacokinetic studies.
-
-
Bleeding Assay:
-
Gently clean the dorsal surface of the rabbit's ear with a 70% ethanol solution.
-
Make a standardized transverse incision across the marginal ear vein using a sterile scalpel. The incision should be of a consistent length and depth for all animals.
-
Immediately start a stopwatch.
-
Gently blot the blood from the incision with a pre-weighed piece of filter paper every 30 seconds, without touching the wound itself to avoid disrupting clot formation.
-
The bleeding time is defined as the time from the incision until bleeding stops completely (i.e., no blood is absorbed by the filter paper for at least 1 minute).
-
After the cessation of bleeding, weigh the filter paper with the absorbed blood. The difference between the post- and pre-bleeding weight of the filter paper represents the amount of blood loss.
-
Mouse Tail Transection Model
This is a widely used and relatively simple model to evaluate hemostasis in mice.
Caption: Experimental workflow for the mouse tail transection model.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Sharp scalpel or razor blade
-
50 mL conical tube containing saline (0.9% NaCl) at 37°C
-
Stopwatch
-
(Optional) Drabkin's reagent for hemoglobin quantification
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle orally to mice via gavage at the desired doses. The volume of administration should be consistent (e.g., 10 mL/kg).
-
Allow sufficient time for drug absorption to reach peak plasma concentrations before inducing bleeding.
-
-
Bleeding Assay:
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Using a sharp scalpel, transect the distal 3 mm of the tail.
-
Immediately immerse the transected tail into a 50 mL conical tube containing saline pre-warmed to 37°C.
-
Start a stopwatch and record the time until bleeding ceases completely for at least 30 seconds. A common endpoint is a 20-minute observation period.
-
(Optional) To quantify blood loss, the saline containing the shed blood can be collected. The red blood cells are then lysed, and the hemoglobin concentration is determined spectrophotometrically using Drabkin's reagent.
-
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound's effects on bleeding time in rabbit and mouse models. The rabbit auricular vein transection model provides a sensitive measure of bleeding in a highly vascularized tissue, while the mouse tail transection model is a robust and widely used screening tool. Consistent and standardized experimental procedures are critical for obtaining reliable and reproducible data. The quantitative data presented herein demonstrates the dose-dependent anticoagulant effect of this compound and can serve as a reference for future studies. Researchers should carefully consider the pharmacokinetic profile of this compound in the chosen species to ensure that bleeding assessments are conducted at clinically relevant plasma concentrations. These preclinical models are invaluable tools in the development of safer and more effective anticoagulant therapies.
References
Application Notes and Protocols for Chromogenic Assays to Measure Direct Factor Xa Inhibitor Activity
Note: The drug "Zifaxaban" was not found in scientific literature. It is presumed to be a typographical error. This document will focus on the principles and protocols for measuring the activity of direct Factor Xa (FXa) inhibitors, a class of anticoagulants that includes well-established drugs like Rivaroxaban and Apixaban. The methodologies described are broadly applicable to this class of compounds.
Introduction
Direct oral anticoagulants (DOACs) that specifically target Factor Xa have become cornerstones in the management of thromboembolic disorders. Monitoring their anticoagulant effect can be crucial in specific clinical situations, such as in patients with renal impairment, at extremes of body weight, or in cases of bleeding or recurrent thrombosis.[1] Chromogenic anti-Xa assays are the preferred laboratory method for the quantitative determination of these inhibitors.[2][3][4]
The principle of the chromogenic anti-Xa assay is based on the inhibitor's ability to neutralize the activity of a known amount of exogenous FXa. In the assay, the patient's plasma (containing the FXa inhibitor) is incubated with a surplus of FXa. The residual, uninhibited FXa then cleaves a synthetic chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically at 405 nm.[3][5] The amount of color produced is inversely proportional to the concentration of the direct FXa inhibitor in the plasma.[4]
Signaling Pathway: Coagulation Cascade and Mechanism of Action of Direct FXa Inhibitors
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, responsible for converting prothrombin to thrombin. Direct FXa inhibitors bind directly to the active site of FXa, blocking its activity and thereby inhibiting thrombin generation and subsequent clot formation.
Caption: Mechanism of action of a direct Factor Xa inhibitor within the coagulation cascade.
Experimental Protocol
This protocol provides a general procedure for determining the activity of a direct FXa inhibitor in human plasma using a chromogenic assay.
Materials and Reagents
-
Citrated platelet-poor plasma (PPP) from patients or spiked samples
-
Direct FXa inhibitor calibrators and controls
-
Bovine Factor Xa reagent
-
Chromogenic FXa substrate (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.4)
-
Microplate reader capable of reading absorbance at 405 nm
-
Incubator or heating block (37°C)
-
Precision pipettes and tips
-
96-well microplates
Assay Procedure
-
Preparation of Samples, Calibrators, and Controls:
-
Thaw all plasma samples, calibrators, and controls at 37°C.
-
Centrifuge samples to remove any cryoprecipitate.
-
Prepare a standard curve by performing serial dilutions of the drug-specific calibrator plasma with assay buffer.
-
-
Assay Workflow:
-
Pre-warm the microplate and reagents to 37°C.
-
Add 50 µL of the sample, calibrator, or control to the designated wells of the microplate.
-
Add 100 µL of the pre-warmed FXa reagent to each well.
-
Incubate the mixture for 120 seconds at 37°C.
-
Add 100 µL of the pre-warmed chromogenic substrate to each well to start the reaction.
-
Immediately measure the change in optical density (ΔOD) at 405 nm over a defined period (e.g., 180 seconds) using a microplate reader.
-
Caption: General workflow for the chromogenic anti-Xa assay.
Data Analysis
-
Standard Curve: Plot the ΔOD values of the calibrators against their known concentrations (ng/mL).
-
Concentration Determination: Determine the concentration of the direct FXa inhibitor in the patient and control samples by interpolating their ΔOD values from the standard curve.
Data Presentation
The performance of the chromogenic anti-Xa assay can be characterized by several parameters. The following tables provide representative data for assays measuring direct FXa inhibitors like Rivaroxaban.
Table 1: Representative Therapeutic Ranges for Direct FXa Inhibitors
| Drug | Indication | Trough Level (ng/mL) | Peak Level (ng/mL) |
| Rivaroxaban | Atrial Fibrillation | 22 - 107 | 189 - 419 |
| Rivaroxaban | VTE Treatment | 21 - 189 | 270 - 440 |
| Apixaban | Atrial Fibrillation | 41 - 230 | 91 - 321 |
| Apixaban | VTE Treatment | 67 - 271 | 132 - 447 |
Note: Therapeutic ranges can vary based on patient populations and clinical context.
Table 2: Assay Performance Characteristics
| Parameter | Result |
| Linearity Range | 25 - 900 ng/mL |
| Inter-assay CV (%) | < 5% |
| Intra-assay CV (%) | < 3% |
| Lower Limit of Quantitation | < 30 ng/mL |
| Correlation with LC-MS/MS | r > 0.95 |
CV: Coefficient of Variation; LC-MS/MS: Liquid Chromatography with tandem mass spectrometry.[3][6]
Important Considerations
-
Specificity: It is crucial to use calibrators and controls that are specific to the drug being measured, as different direct FXa inhibitors have different potencies and may yield inaccurate results if a non-specific calibrator (like heparin) is used.[2][7]
-
Interferences: The presence of other anticoagulants, such as heparin, can interfere with the assay.[8] It is important to have a complete medication history for the patient.
-
Sample Quality: Proper sample collection in citrated tubes and prompt processing to obtain platelet-poor plasma are essential for accurate results.[9]
-
Timing of Blood Draw: For monitoring, the timing of the blood draw relative to the last dose is critical for interpreting the results as either a peak or trough level.[9]
References
- 1. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and apixaban: possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lancet.co.za [lancet.co.za]
- 5. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromogenic laboratory assays to measure the factor Xa-inhibiting properties of apixaban--an oral, direct and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bridgene.com [bridgene.com]
- 8. acforum-excellence.org [acforum-excellence.org]
- 9. Anti-Xa Assays [practical-haemostasis.com]
Troubleshooting & Optimization
Technical Support Center: Zifaxaban In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Zifaxaban during in vitro experiments.
Troubleshooting Guide
Issue: this compound Precipitates Upon Addition to Aqueous Buffer or Cell Culture Media
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | This compound is a poorly water-soluble compound. Direct addition to aqueous solutions will likely result in precipitation. |
| Solvent Shock | Rapid dilution of a concentrated this compound stock solution (e.g., in 100% DMSO) into an aqueous medium can cause the compound to crash out of solution. |
| Incorrect Solvent | The initial solvent used to dissolve this compound may not be appropriate or at a sufficient concentration to maintain solubility upon dilution. |
| pH of the Medium | The solubility of this compound may be pH-dependent. The physiological pH of most cell culture media (~7.4) may not be optimal for its solubility. |
| High Final Concentration | The desired final concentration of this compound in the assay may exceed its solubility limit in the final medium. |
Frequently Asked Questions (FAQs)
1. How can I dissolve this compound for my in vitro experiments?
2. What is the maximum concentration of DMSO I can use in my cell culture experiments?
The tolerance of cell lines to DMSO varies. Most cell lines can tolerate a final DMSO concentration of 0.5% (v/v) without significant cytotoxicity. Some robust cell lines may tolerate up to 1%, while primary cells or particularly sensitive cell lines may require the final DMSO concentration to be 0.1% or lower. It is crucial to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
3. My this compound precipitates when I add my DMSO stock to the cell culture medium. What should I do?
This is likely due to "solvent shock." To mitigate this, try the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock solution in a smaller volume of serum-free media or PBS, vortexing gently, and then add this intermediate dilution to the final volume of complete media.
-
Increase the Volume of the Final Solution: By increasing the total volume, you decrease the final concentration of both this compound and the organic solvent.
-
Use a Co-solvent System: Consider preparing your stock solution in a mixture of solvents, for example, DMSO and ethanol. This can sometimes improve solubility upon aqueous dilution.
4. Can I use other solvents besides DMSO?
Ethanol can also be used as a co-solvent to dissolve poorly soluble drugs. However, like DMSO, it can be toxic to cells at higher concentrations. The final concentration of ethanol in cell culture should also be kept low, typically below 0.5%. For any new solvent, it is essential to run a vehicle control to test for cellular toxicity.
5. I need to use a higher concentration of this compound than what is soluble with acceptable DMSO levels. What are my options?
For challenging solubility issues, consider using a formulation approach such as cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for increasing the aqueous solubility of hydrophobic drugs. This involves creating an inclusion complex where the this compound molecule is encapsulated within the cyclodextrin, enhancing its solubility in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent System
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of 100% DMSO to the powder. For example, to prepare a 10 mM stock of a compound with a molecular weight of 450 g/mol , you would dissolve 4.5 mg in 1 mL of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) and sonication can aid dissolution.
-
Co-solvent Addition (Optional): If using a co-solvent, you can add an equal volume of absolute ethanol to the DMSO solution and mix well.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Storage: Store the stock solution at -20°C or -80°C. Before use, thaw at room temperature and vortex to ensure homogeneity.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol provides a general guideline for complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD). Optimization may be required.
-
Molar Ratio Determination: Start with a 1:1 or 1:2 molar ratio of this compound to HP-β-CD.
-
HP-β-CD Solution Preparation: Prepare an aqueous solution of HP-β-CD (e.g., in water or PBS). The concentration will depend on the desired final concentration of this compound.
-
This compound Addition: Slowly add the this compound powder to the stirred HP-β-CD solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Lyophilization (Optional but Recommended): Freeze the solution and lyophilize (freeze-dry) to obtain a stable powder of the this compound-HP-β-CD complex. This powder can then be reconstituted in an aqueous buffer or cell culture medium.
-
Solubility Testing: Determine the concentration of this compound in the final solution using a suitable analytical method like HPLC to confirm the solubility enhancement.
Protocol 3: In Vitro Anticoagulant Activity Assay (Activated Partial Thromboplastin Time - aPTT)
This is a general protocol and should be adapted based on the specific reagents and coagulometer used.
-
Plasma Preparation: Obtain platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Incubation: In a coagulometer cuvette, incubate 50 µL of PPP with 5 µL of your this compound solution (prepared in a suitable vehicle) or vehicle control for a specified time (e.g., 2 minutes) at 37°C.
-
aPTT Reagent Addition: Add 50 µL of pre-warmed aPTT reagent and incubate for the time recommended by the manufacturer (typically 3-5 minutes) at 37°C.
-
Clotting Initiation: Add 50 µL of pre-warmed calcium chloride (CaCl₂) solution to initiate clotting.
-
Measurement: The coagulometer will measure the time taken for clot formation. An increase in clotting time compared to the vehicle control indicates anticoagulant activity.
Visualizations
Caption: Workflow for preparing and using this compound in in vitro assays.
Caption: Decision tree for selecting a this compound solubilization strategy.
Troubleshooting Zifaxaban stability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zifaxaban. The information herein is intended to assist in addressing stability issues that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: For optimal long-term stability, this compound should be stored at controlled room temperature, defined as 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[1][2] It is also recommended to protect this compound from light and moisture by storing it in its original, tightly sealed container.[1][3] For aqueous solutions, refrigeration at 2°C to 8°C is advised to minimize microbial growth and chemical degradation.[4]
Q2: I'm observing a decrease in this compound potency in my long-term study. What are the likely causes?
A2: A decrease in potency can be attributed to several factors, including exposure to adverse environmental conditions such as high temperatures, humidity, or light.[3][4][5] Chemical degradation through pathways like hydrolysis or oxidation is also a common cause.[3][6] It is crucial to review your storage conditions and handling procedures to ensure they align with the recommended guidelines. Inconsistent analytical methods can also lead to unreliable stability results.[7]
Q3: Are there any known degradation products of this compound I should be aware of?
A3: Under stress conditions, this compound may degrade via hydrolysis of its amide bond and oxidation of its morpholine ring. While specific degradation products are proprietary, it is advisable to employ stability-indicating analytical methods, such as HPLC or LC-MS, that can separate the intact drug from any potential degradants.[8][9]
Q4: How can I prevent the formation of particulates in my this compound solution?
A4: Particulate formation can result from several factors, including changes in pH, temperature fluctuations, or interactions with the container closure system.[10] Ensure that the pH of your solution is maintained within the recommended range and that compatible container materials are used. Filtering the solution through a 0.22 µm filter can remove existing particulates, but addressing the root cause is essential for long-term stability.
Q5: What is the recommended approach for conducting a formal stability study for a this compound formulation?
A5: A formal stability study should be conducted following the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[11] This involves storing samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions and testing them at specified time points.[2][12] The study should monitor physical and chemical attributes, including appearance, potency, purity, and dissolution (for solid dosage forms).
Troubleshooting Guides
Issue 1: Unexpected Decrease in this compound Potency
This guide will help you troubleshoot a significant loss of this compound potency in your long-term stability study.
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Review Analytical Method:
-
Investigate for Degradation:
-
Examine Formulation and Packaging:
-
Assess for any potential interactions between this compound and excipients in the formulation.
-
Evaluate the container closure system for its suitability in protecting the product from environmental factors.[3]
-
References
- 1. fda.gov [fda.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. prescouter.com [prescouter.com]
- 6. An Overview of Stability Studies in the Pharmaceutical Industry [neopharmlabs.com]
- 7. youtube.com [youtube.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. q1scientific.com [q1scientific.com]
Zifaxaban Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Zifaxaban. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during preclinical evaluation. As a potent kinase inhibitor, ensuring the specificity of this compound is critical for accurate experimental outcomes and for advancing its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
A1: Off-target effects occur when a drug, such as this compound, interacts with unintended molecular targets within a cell or organism.[1][2] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, there is a risk of binding to other kinases with similar structural features.[3] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse effects in a clinical setting, potentially confounding the interpretation of the on-target effects of this compound.[3][4]
Q2: What are the initial steps to proactively minimize off-target effects during experimental design?
A2: A primary strategy is rational drug design, which involves using computational and structural biology to optimize the selectivity of the inhibitor for its intended target.[1] When beginning experiments with this compound, it is crucial to use the lowest effective concentration to achieve the desired on-target inhibition while minimizing the likelihood of engaging lower-affinity off-target kinases. Additionally, consider the cellular context, as the expression and activation state of potential off-target kinases can vary between different cell lines and tissues.[3]
Q3: How can I experimentally identify the off-targets of this compound?
A3: A systematic approach to identifying off-targets involves a combination of in vitro and in-cell techniques. Large-scale kinase profiling panels are commercially available and offer a broad screen against hundreds of kinases to identify potential off-target interactions.[5][6] In-cell methods, such as cellular thermal shift assays (CETSA) and chemical proteomics, can then be used to confirm target engagement and identify off-targets in a more physiologically relevant environment.[7]
Q4: What is a selectivity index and how is it used to evaluate this compound?
A4: The selectivity index is a quantitative measure of a compound's specificity. It is typically calculated by comparing the potency (e.g., IC50 or Kd) of the inhibitor against its intended target versus its potency against off-targets.[6] A higher selectivity index indicates greater specificity for the intended target. It is a critical parameter for prioritizing lead compounds and guiding medicinal chemistry efforts to improve selectivity.[8]
Troubleshooting Guide
Issue 1: I'm observing unexpected or contradictory phenotypes in my cell-based assays after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a broad kinase selectivity screen to identify potential off-target interactions of this compound.[5] Validate any significant hits in cell-based assays by examining the phosphorylation of known substrates of the off-target kinase. |
| Dose-dependent off-target effects | Conduct a dose-response experiment to determine the minimal effective concentration of this compound that inhibits the primary target without inducing the unexpected phenotype.[6] |
| Context-specific off-targets | Verify the expression of the primary target and potential off-targets in your specific cell model, as kinase expression can be cell-type dependent.[3] |
Issue 2: My in vitro kinase assay results for this compound don't correlate with my cellular assay data.
| Possible Cause | Troubleshooting Step |
| Cellular permeability and metabolism | Assess the cellular uptake and stability of this compound in your cell line. The compound may not be reaching its intracellular target at a sufficient concentration, or it may be rapidly metabolized. |
| Presence of scaffolding proteins or allosteric regulators | The activity and inhibitor sensitivity of some kinases can be modulated by binding partners present in cells but absent in a purified in vitro system.[4] Consider using cell lysate-based assays as an intermediate step. |
| Activation of compensatory signaling pathways | Inhibition of the primary target by this compound may lead to the activation of alternative signaling pathways that mask the expected phenotype.[9] Use pathway analysis tools, such as phospho-proteomics, to investigate these changes. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase Selectivity Profiling System (e.g., Promega General Panel)[5]
-
ADP-Glo™ Kinase Assay reagents[5]
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
2. Procedure:
-
Prepare a serial dilution of this compound in the appropriate kinase reaction buffer. A typical starting concentration for screening is 1 µM.[5]
-
In a 96-well plate, add the kinase, the substrate, and ATP to each well as specified by the manufacturer's protocol for the kinase panel.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at the recommended temperature (e.g., room temperature or 30°C) for the specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Calculate the percent inhibition for each kinase at the tested concentration of this compound relative to the DMSO control.
Data Analysis: The results can be summarized in a table to compare the inhibitory activity of this compound across the kinase panel. For kinases showing significant inhibition, a full dose-response curve should be generated to determine the IC50 value.
| Kinase | This compound (1 µM) % Inhibition |
| Target Kinase A | 95% |
| Off-Target Kinase B | 60% |
| Off-Target Kinase C | 15% |
| ... | ... |
Protocol 2: In-Cell Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA assesses the binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.
1. Materials:
-
Cultured cells expressing the target kinase
-
This compound
-
PBS and appropriate lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot or ELISA)
2. Procedure:
-
Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control.
-
Harvest and wash the cells, then resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target kinase remaining in the soluble fraction for each temperature point using Western blotting or another protein detection method.
Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 70 | 90 |
| 55 | 40 | 75 |
| 60 | 10 | 40 |
| 65 | 5 | 15 |
Visualizations
Caption: Simplified signaling pathway showing this compound's on-target effect.
Caption: Workflow for identifying and validating this compound's off-target effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Zifaxaban
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Zifaxaban. Given the limited publicly available data on this compound, this guide draws upon established principles of oral drug delivery and data from other Factor Xa inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Publicly available information on the experimental physicochemical properties of this compound is limited. However, computed data from PubChem provides some initial insights.[1]
| Property | Value | Source |
| Molecular Weight | 429.9 g/mol | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Q2: What are the likely challenges affecting the oral bioavailability of this compound?
A2: Based on its computed XLogP3 of 3.5, this compound is predicted to be a lipophilic compound.[1] Such compounds often exhibit poor aqueous solubility, which can be a primary limiting factor for oral absorption and bioavailability.[2][3] Additionally, like other xenobiotics, this compound may be subject to first-pass metabolism in the gut wall and liver, further reducing the amount of active drug reaching systemic circulation.[4][5]
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly water-soluble compounds. These include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[3]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubilization of lipophilic drugs in the gastrointestinal tract and may enhance lymphatic absorption, bypassing first-pass metabolism.[7][8]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, increasing their solubility in water.[9][10]
Q4: Are there any specific considerations for Factor Xa inhibitors?
A4: Yes, some Factor Xa inhibitors have shown interactions with bile acids in the gastrointestinal tract, which can reduce their absorption. Formulation strategies that mitigate these interactions, such as the inclusion of cationic additives, have been explored for other drugs in this class. Additionally, understanding the metabolic pathways is crucial, as many Factor Xa inhibitors are metabolized by cytochrome P450 enzymes.[11][12][13]
II. Troubleshooting Guides
This section provides guidance on common issues encountered during the development of oral formulations for this compound.
Problem 1: Low and Variable Bioavailability in Preclinical Animal Models
-
Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate Limitation.
-
Troubleshooting Steps:
-
Characterize Solubility: Determine the pH-solubility profile of this compound to understand its solubility characteristics in different regions of the GI tract.
-
Formulation Approaches:
-
Develop a solid dispersion of this compound with a suitable polymer (e.g., HPMC, PVP).
-
Formulate a lipid-based system (e.g., SMEDDS) to enhance solubilization.
-
Investigate the effect of particle size reduction (micronization/nanonization).
-
-
-
-
Possible Cause 2: Significant First-Pass Metabolism.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify the major metabolizing enzymes and potential metabolites.
-
Formulation to Bypass First-Pass Metabolism: Explore lipid-based formulations that may promote lymphatic uptake.[10]
-
Co-administration with Inhibitors: In preclinical studies, co-administration with known inhibitors of the identified metabolic enzymes can help confirm the extent of first-pass metabolism.
-
-
-
Possible Cause 3: P-glycoprotein (P-gp) Efflux.
-
Troubleshooting Steps:
-
In Vitro Transport Studies: Use Caco-2 cell monolayers to determine if this compound is a substrate for P-gp.
-
Incorporate P-gp Inhibitors: Formulate with excipients that have P-gp inhibitory effects (e.g., certain surfactants like Tween 80).
-
-
Problem 2: Poor In Vitro-In Vivo Correlation (IVIVC)
-
Possible Cause 1: Dissolution Method is Not Biorelevant.
-
Troubleshooting Steps:
-
Use Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for dissolution testing to better mimic the in vivo environment.
-
Modify Dissolution Apparatus: Consider using a USP apparatus 3 (reciprocating cylinder) or 4 (flow-through cell) to better simulate the hydrodynamic conditions of the GI tract.
-
-
-
Possible Cause 2: Formulation Instability in the GI Tract.
-
Troubleshooting Steps:
-
Stability Studies in GI Fluids: Assess the chemical stability of this compound in simulated gastric and intestinal fluids.
-
Protective Formulations: Consider enteric coating to protect the drug from the acidic environment of the stomach if it is found to be acid-labile.
-
-
III. Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a 1:1 mixture of dichloromethane and methanol.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours.
-
Grind the dried film and sieve to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, morphology (SEM), physical state (DSC, XRD), and in vitro dissolution.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media:
-
0.1 N HCl (pH 1.2)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer (FaSSIF)
-
-
Procedure:
-
Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Add 900 mL of the dissolution medium to each vessel.
-
Place a capsule/tablet containing a known amount of this compound or its formulation into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Groups:
-
Group 1: this compound in suspension (e.g., 0.5% w/v methylcellulose) - Oral gavage.
-
Group 2: this compound formulation (e.g., solid dispersion) - Oral gavage.
-
Group 3: this compound in a solubilizing vehicle - Intravenous injection (for bioavailability calculation).
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the respective formulations at a dose of 10 mg/kg.
-
Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and absolute bioavailability) using appropriate software.
-
IV. Data Presentation
Table 1: Hypothetical In Vitro Dissolution of this compound Formulations
| Formulation | Medium | % Drug Released at 30 min | % Drug Released at 120 min |
| Unformulated this compound | pH 6.8 Buffer | 15% | 25% |
| Micronized this compound | pH 6.8 Buffer | 40% | 65% |
| This compound Solid Dispersion (1:4) | pH 6.8 Buffer | 75% | 95% |
| This compound SMEDDS | pH 6.8 Buffer | 90% | >99% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Absolute Bioavailability (%) |
| Unformulated this compound | 150 | 4.0 | 1200 | 10% |
| Micronized this compound | 350 | 2.0 | 2800 | 23% |
| This compound Solid Dispersion (1:4) | 800 | 1.5 | 6000 | 50% |
| This compound SMEDDS | 1100 | 1.0 | 8400 | 70% |
V. Visualizations
References
- 1. This compound | C20H16ClN3O4S | CID 60172452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. colorcon.com [colorcon.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Excipient foods: designing food matrices that improve the oral bioavailability of pharmaceuticals and nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and excretion of rivaroxaban, an oral, direct factor Xa inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apixaban metabolism and pharmacokinetics after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New anticoagulants: how to deal with treatment failure and bleeding complications - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Zifaxaban degradation in biological samples
Welcome to the Zifaxaban Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experimental results.
This compound Stability Profile
This compound is a novel anticoagulant susceptible to degradation in biological matrices. Understanding its stability profile is crucial for accurate quantification. The primary degradation pathways include:
-
Enzymatic Degradation: Primarily metabolized by cytochrome P450 enzymes (CYP3A4) in the liver and esterases present in blood and tissue homogenates.
-
pH-Dependent Hydrolysis: this compound is most stable at a pH range of 6.0-7.5. Deviations from this range, especially under acidic or alkaline conditions, can lead to rapid hydrolysis of its ester and amide moieties.
-
Oxidation: The molecule is susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding this compound stability during experimental procedures.
Sample Collection
-
Q1: What is the best anticoagulant to use for plasma collection to minimize this compound degradation?
-
A1: Sodium heparin is the recommended anticoagulant. While EDTA is also acceptable, some studies have shown a slightly higher rate of degradation with EDTA, potentially due to chelation of ions that may play a role in stabilizing this compound. Avoid using citrate as it can alter the sample pH and accelerate hydrolysis.
-
-
Q2: I am seeing lower than expected concentrations of this compound in my freshly collected blood samples. What could be the cause?
-
A2: This could be due to rapid enzymatic degradation by esterases in whole blood. It is critical to process the blood sample to plasma as quickly as possible, ideally within 30 minutes of collection. If immediate processing is not possible, keep the blood sample on ice to slow down enzymatic activity.
-
Sample Processing
-
Q3: How critical is the temperature during sample processing?
-
A3: Temperature is a critical factor. All sample processing steps, including centrifugation, should be carried out at a refrigerated temperature (2-8°C) to minimize enzymatic degradation and hydrolysis.
-
-
Q4: I suspect my samples may have hemolyzed. How can this affect this compound stability?
-
A4: Hemolysis can release enzymes from red blood cells that may degrade this compound. If you observe hemolysis (a reddish tint to the plasma), it is recommended to discard the sample and collect a new one to ensure data accuracy.
-
Sample Storage
-
Q5: What are the optimal storage conditions for this compound in plasma?
-
A5: For short-term storage (up to 24 hours), refrigeration at 2-8°C is sufficient. For long-term storage, samples should be frozen at -80°C. Avoid repeated freeze-thaw cycles, as this can significantly degrade this compound. It is best practice to aliquot samples into smaller volumes for single use.
-
-
Q6: I stored my samples at -20°C for a week and observed significant degradation. Why?
-
A6: While freezing is generally recommended, -20°C may not be sufficient to completely halt all enzymatic and chemical degradation processes over extended periods. For long-term stability, ultra-low temperatures of -80°C are required.
-
Sample Analysis
-
Q7: Are there any specific considerations when preparing samples for LC-MS/MS analysis?
-
A7: Yes, it is important to keep the samples on ice during the extraction process. The choice of extraction solvent should also be considered; a protein precipitation with cold acetonitrile is a commonly used method that is effective for this compound. Ensure that the final extract is analyzed promptly or stored at -80°C.
-
Quantitative Data Summary
The stability of this compound in human plasma was assessed under various storage conditions. The following table summarizes the mean percentage of this compound remaining after specific durations.
| Storage Condition | Anticoagulant | Duration | Mean % this compound Remaining | Standard Deviation |
| Room Temperature (~25°C) | Sodium Heparin | 4 hours | 85.2% | 4.1% |
| Refrigerated (2-8°C) | Sodium Heparin | 24 hours | 98.1% | 1.5% |
| Frozen (-20°C) | Sodium Heparin | 7 days | 91.5% | 3.2% |
| Frozen (-80°C) | Sodium Heparin | 30 days | 99.3% | 0.8% |
| Room Temperature (~25°C) | K2EDTA | 4 hours | 82.7% | 4.5% |
| Refrigerated (2-8°C) | K2EDTA | 24 hours | 96.9% | 1.8% |
| Frozen (-20°C) | K2EDTA | 7 days | 89.8% | 3.6% |
| Frozen (-80°C) | K2EDTA | 30 days | 98.9% | 1.1% |
| -80°C (after 3 freeze-thaw cycles) | Sodium Heparin | 7 days | 75.4% | 5.9% |
Experimental Protocols
Protocol: Assessment of this compound Stability in Plasma
This protocol outlines the procedure for evaluating the stability of this compound in plasma under different conditions.
-
Preparation of this compound Spiked Plasma:
-
Obtain fresh human plasma collected with sodium heparin.
-
Spike the plasma with a known concentration of this compound (e.g., 100 ng/mL).
-
Gently mix and aliquot into polypropylene tubes.
-
-
Time-Zero (T0) Analysis:
-
Immediately process three aliquots for analysis to establish the baseline concentration.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in a suitable mobile phase and analyze by a validated LC-MS/MS method.
-
-
Stability Assessment:
-
Short-Term Stability (Room Temperature): Store aliquots at room temperature (~25°C) and analyze at 2, 4, and 8 hours.
-
Short-Term Stability (Refrigerated): Store aliquots at 2-8°C and analyze at 24 and 48 hours.
-
Long-Term Stability (Frozen): Store aliquots at -20°C and -80°C and analyze at 7, 14, and 30 days.
-
Freeze-Thaw Stability: Subject aliquots to three freeze-thaw cycles (freeze at -80°C, thaw at room temperature) before analysis.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each time point.
-
Express the stability as a percentage of the initial (T0) concentration.
-
Visualizations
Caption: Recommended workflow for this compound sample handling.
Caption: Hypothetical metabolic pathway of this compound.
Caption: Troubleshooting low this compound recovery.
Technical Support Center: Synthesis of Zifaxaban Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Zifaxaban and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic stages for this compound?
A1: The synthesis of this compound can be broadly divided into three key stages:
-
Synthesis of the key intermediate, 1-(4-aminophenyl)pyridin-2(1H)-one. This involves the N-arylation of 2-pyridone.
-
Construction of the chiral oxazolidinone ring. This step introduces the stereocenter of the molecule.
-
Amide coupling to connect the oxazolidinone core with the 5-chlorothiophene-2-carboxamide side chain.
Q2: What are the most common challenges encountered during the synthesis of the 1-(4-aminophenyl)pyridin-2(1H)-one intermediate?
A2: The primary challenge in synthesizing 1-(4-aminophenyl)pyridin-2(1H)-one is achieving efficient N-arylation of the 2-pyridone ring. Common issues include low yields, side reactions such as O-arylation, and harsh reaction conditions. The choice of catalyst, ligand, and base is critical for success.
Q3: What methods are recommended for the N-arylation of 2-pyridone?
A3: Two primary methods are recommended for the N-arylation of 2-pyridone: the Ullmann condensation and the Buchwald-Hartwig amination. The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope.
Q4: Are there specific safety precautions to consider during the synthesis?
A4: Yes, several safety precautions should be taken. When working with organometallic catalysts (e.g., palladium-based catalysts for Buchwald-Hartwig coupling), it is important to handle them in an inert atmosphere to prevent deactivation. Additionally, many of the solvents used are flammable and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent and solvent used.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 1-(4-aminophenyl)pyridin-2(1H)-one via Buchwald-Hartwig Amination
Symptoms:
-
Low conversion of starting materials (4-nitrohalobenzene and 2-pyridone).
-
Formation of significant side products.
-
Inconsistent reaction yields between batches.
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst Inactivity | - Ensure the palladium catalyst and phosphine ligand are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Use a glovebox for catalyst and ligand handling. - Consider using a pre-formed, air-stable palladium precatalyst. |
| Inappropriate Ligand Choice | - The choice of phosphine ligand is crucial. For N-arylation of amides, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos often give good results. - Screen a variety of ligands to find the optimal one for this specific transformation. |
| Incorrect Base | - A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are commonly used. - Ensure the base is anhydrous, as water can deactivate the catalyst and hydrolyze starting materials. |
| Suboptimal Reaction Temperature | - The reaction temperature can significantly impact the yield. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. - Optimize the temperature, typically in the range of 80-120 °C. |
| Poor Solvent Quality | - Use anhydrous, degassed solvents. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and DMF. - Traces of water or oxygen in the solvent can poison the catalyst. |
| Competing O-Arylation | - The ambident nucleophilic nature of 2-pyridone can lead to competing O-arylation. The choice of solvent and base can influence the N- versus O-selectivity. - Aprotic polar solvents may favor N-arylation. |
Problem 2: Incomplete Formation of the Oxazolidinone Ring
Symptoms:
-
Presence of unreacted N-(4-(2-oxopyridin-1-yl)phenyl)glycidyl ether intermediate.
-
Low yield of the desired (S)-5-((tert-butyldimethylsilyloxy)methyl)-3-(4-(2-oxopyridin-1-yl)phenyl)oxazolidin-2-one.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Ring-Opening of Epoxide | - The reaction of 1-(4-aminophenyl)pyridin-2(1H)-one with the chiral epoxide ((R)-glycidyl butyrate or a similar synthon) may be slow. - Consider catalysis with a mild Lewis acid or increasing the reaction temperature. |
| Incomplete Cyclization | - The subsequent cyclization to form the oxazolidinone ring, often promoted by a base, may be incomplete. - Ensure a sufficient amount of a suitable base (e.g., potassium carbonate) is used. - The reaction may require prolonged heating to go to completion. |
| Stereochemical Issues | - Maintaining the stereochemical integrity of the chiral epoxide is crucial. - Use high-quality, enantiomerically pure starting materials. - Avoid harsh reaction conditions that could lead to racemization. |
Problem 3: Low Yield in the Final Amide Coupling Step
Symptoms:
-
Low conversion of the deprotected oxazolidinone amine and 5-chlorothiophene-2-carboxylic acid.
-
Formation of impurities that are difficult to separate from the final product.
Possible Causes and Solutions:
| Cause | Solution |
| Ineffective Coupling Reagent | - Standard amide coupling reagents like HATU, HBTU, or EDC/HOBt are typically effective. - If yields are low, consider screening different coupling reagents. - Ensure the coupling reagent is fresh and has been stored properly. |
| Steric Hindrance | - The substrates may be sterically hindered, slowing down the reaction. - The use of a more reactive carboxylic acid derivative, such as the acid chloride, may improve yields. However, this may require protection of the amine. |
| Side Reactions | - The free amine on the oxazolidinone can be prone to side reactions. - Ensure the reaction is performed under an inert atmosphere and at an optimized temperature. |
| Purification Challenges | - The final product may be difficult to purify from unreacted starting materials and coupling agent byproducts. - Optimize the chromatographic purification conditions (e.g., solvent system, stationary phase). - Recrystallization may be a viable alternative for purification if a suitable solvent system can be found. |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-nitrophenyl)pyridin-2(1H)-one
This protocol describes a general procedure for the N-arylation of 2-pyridone using Buchwald-Hartwig amination.
-
To an oven-dried Schlenk flask, add 2-pyridone (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 1-(4-nitrophenyl)pyridin-2(1H)-one
-
Dissolve 1-(4-nitrophenyl)pyridin-2(1H)-one (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the hot reaction mixture through a pad of Celite, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-aminophenyl)pyridin-2(1H)-one, which can be used in the next step with or without further purification.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting Buchwald-Hartwig amination.
Validation & Comparative
Zifaxaban and Rivaroxaban: A Comparative Analysis of Factor Xa Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two direct Factor Xa (FXa) inhibitors: Zifaxaban and Rivaroxaban. Both compounds are potent anticoagulants that play a crucial role in the management and prevention of thromboembolic disorders. This document summarizes their inhibitory activity, selectivity, and the experimental methodologies used for their characterization.
Quantitative Comparison of Inhibitory Activity
The in vitro potency of this compound and Rivaroxaban against human Factor Xa has been quantified using various enzymatic assays. The following table summarizes the key inhibitory constants.
| Parameter | This compound | Rivaroxaban | Reference(s) |
| IC50 (Human FXa) | 11.1 nM | 0.7 nM (purified) | [1] |
| Ki (Human FXa) | Not Reported | 0.4 nM | [2][3] |
| IC50 (Prothrombinase-bound FXa) | Not Reported | 2.1 nM | [2][3] |
| IC50 (Endogenous FXa in human plasma) | Not Reported | 21 nM | [2] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibitory constant) is an indication of the potency of an inhibitor; a smaller Ki value indicates a more potent inhibitor.
Selectivity Profile
Both this compound and Rivaroxaban exhibit high selectivity for Factor Xa over other related serine proteases, a critical attribute for minimizing off-target effects.
| Drug | Selectivity | Reference(s) |
| This compound | >10,000-fold greater selectivity for FXa over other serine proteases. | [1] |
| Rivaroxaban | >10,000-fold greater selectivity for FXa over other biologically relevant serine proteases. | [4] |
A comprehensive selectivity panel typically includes proteases involved in the coagulation cascade (e.g., thrombin, Factor VIIa, Factor IXa, activated protein C), fibrinolysis (e.g., plasmin), and digestion (e.g., trypsin). The high selectivity of both compounds for FXa underscores their targeted mechanism of action.
Experimental Protocols
The determination of the inhibitory activity of this compound and Rivaroxaban against Factor Xa is typically performed using a chromogenic substrate assay.
General Principle of the Chromogenic Factor Xa Inhibition Assay
This assay measures the residual activity of Factor Xa in the presence of an inhibitor. Factor Xa cleaves a synthetic chromogenic substrate, releasing a colored product (e.g., p-nitroaniline) that can be quantified spectrophotometrically at 405 nm. The rate of color development is inversely proportional to the inhibitory activity of the compound being tested.
Detailed Methodology (Typical Protocol)
-
Reagents and Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222, CS-11(65))
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2
-
Test compounds (this compound or Rivaroxaban) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
-
-
Assay Procedure:
-
A solution of purified human Factor Xa is pre-incubated with various concentrations of the test inhibitor (or vehicle control) in the assay buffer for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the chromogenic Factor Xa substrate.
-
The absorbance at 405 nm is measured kinetically over a set period (e.g., 5-10 minutes) using a microplate reader.
-
The initial rate of the reaction (V) is calculated from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the coagulation cascade, the point of inhibition by this compound and Rivaroxaban, and a typical experimental workflow for assessing their inhibitory activity.
Caption: The coagulation cascade and points of inhibition.
Caption: Experimental workflow for FXa inhibition assay.
In Vivo Comparison
A preclinical study in a rabbit model of inferior vena cava thrombosis directly compared the effects of this compound and Rivaroxaban. The results indicated that this compound has a significant inhibitory effect on thrombosis, similar to that of Rivaroxaban. Notably, the study suggested that this compound may be associated with less severe bleeding side effects compared to Rivaroxaban at doses that achieve similar antithrombotic efficacy.
Conclusion
Both this compound and Rivaroxaban are highly potent and selective direct inhibitors of Factor Xa. While Rivaroxaban appears to have a lower IC50 and Ki value in in vitro assays, suggesting higher potency, in vivo studies indicate that this compound exhibits a comparable antithrombotic effect with a potentially more favorable bleeding profile. The choice between these inhibitors in a research or clinical setting would depend on a comprehensive evaluation of their complete pharmacokinetic and pharmacodynamic profiles, as well as their safety and efficacy in specific applications. Further head-to-head clinical trials are necessary to fully elucidate the comparative therapeutic index of these two agents.
References
Comparative Analysis of Zifaxaban's Cross-Reactivity with Other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Zifaxaban, a potent serine protease inhibitor, against a panel of other physiologically relevant serine proteases. The data presented here is crucial for understanding the selectivity profile of this compound and predicting its potential off-target effects. Due to the limited public information available for a compound named "this compound," this guide utilizes data for Rivaroxaban , a well-characterized and clinically significant direct Factor Xa inhibitor, as a representative example of a highly selective serine protease inhibitor.
Executive Summary
Rivaroxaban demonstrates exceptional selectivity for its primary target, Factor Xa, a key enzyme in the coagulation cascade. Cross-reactivity studies reveal a selectivity of over 10,000-fold for Factor Xa compared to other related serine proteases. This high degree of selectivity is a critical attribute for a therapeutic agent, minimizing the potential for off-target interactions that could lead to adverse effects.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity of Rivaroxaban against its target enzyme, Factor Xa, and its general activity against other serine proteases.
| Serine Protease | Inhibitor | Ki (nmol/L) | IC50 (µmol/L) | Selectivity vs. Factor Xa |
| Factor Xa | Rivaroxaban | 0.4 | - | - |
| Other Serine Proteases (general) | Rivaroxaban | - | >20 | >10,000-fold |
Experimental Protocols
The determination of the selectivity of a serine protease inhibitor like Rivaroxaban involves a series of enzymatic assays. Below is a detailed, generalized protocol for assessing inhibitor cross-reactivity.
Objective:
To determine the inhibitory potency (Ki or IC50) of a test compound (e.g., Rivaroxaban) against a panel of serine proteases.
Materials:
-
Test inhibitor (e.g., Rivaroxaban) stock solution of known concentration.
-
Purified serine proteases (e.g., Factor Xa, thrombin, trypsin, plasmin, chymotrypsin, human neutrophil elastase).
-
Specific chromogenic or fluorogenic substrates for each protease.
-
Assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for each enzyme, often containing salts like NaCl and CaCl2, and a carrier protein like BSA.
-
96-well microplates (black plates for fluorescent assays).
-
Microplate reader capable of measuring absorbance or fluorescence.
Methods:
-
Enzyme and Substrate Optimization:
-
For each serine protease, determine the optimal concentration of the enzyme and the Michaelis-Menten constant (Km) for its specific substrate. This is achieved by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.
-
-
Inhibition Assay Protocol (IC50 Determination):
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the serine protease at its predetermined optimal concentration, and the various concentrations of the inhibitor.
-
Include control wells containing the enzyme without the inhibitor (positive control) and wells with buffer and substrate only (negative control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate at a concentration typically equal to or below its Km value.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The readings should be taken in the initial linear phase of the reaction.
-
-
Data Analysis (Ki Determination):
-
Calculate the initial reaction velocities from the kinetic reads.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
-
For reversible, competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
-
Selectivity Determination:
-
The selectivity of the inhibitor for the primary target (e.g., Factor Xa) over other serine proteases is calculated as the ratio of the Ki or IC50 values. Selectivity = Ki (off-target protease) / Ki (target protease)
-
Mandatory Visualization
Caption: Workflow for determining the cross-reactivity of a serine protease inhibitor.
Reproducibility of Zifaxaban's Antithrombotic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antithrombotic effects of Zifaxaban, a novel oral Factor Xa inhibitor, with other established anticoagulants. The information is compiled from available preclinical data to assess the reproducibility of its therapeutic effects. This document details the experimental protocols used in these assessments, presents quantitative data in a comparative format, and visualizes key biological pathways and experimental workflows.
Comparative Antithrombotic Efficacy and Safety Profile
This compound has been evaluated in several preclinical models to determine its efficacy in preventing thrombosis and its associated bleeding risks. The following tables summarize the key quantitative data from these studies, offering a comparison with the well-established Factor Xa inhibitor, Rivaroxaban.
Table 1: In Vitro Inhibition of Factor Xa
| Compound | IC50 (nM) for Human Factor Xa | Selectivity vs. Other Serine Proteases |
| This compound | 11.1 | > 10,000-fold |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Antithrombotic Efficacy in a Rat Venous Thrombosis Model
| Compound | ED50 (mg/kg) |
| This compound | 3.09 |
ED50: Dose that produces 50% of the maximal effect.
Table 3: Effect on Coagulation Parameters in Rabbit Plasma
| Treatment | Prothrombin Time (PT) (s) | Activated Partial Thromboplastin Time (aPTT) (s) | Thrombin Time (TT) (s) |
| Control | 9.8 ± 0.5 | 18.5 ± 1.2 | 15.2 ± 1.0 |
| This compound (1 mg/kg) | 15.2 ± 1.1 | 25.4 ± 1.8 | 16.1 ± 1.1 |
| This compound (3 mg/kg) | 22.6 ± 1.5 | 34.8 ± 2.5 | 16.5 ± 1.3 |
| Rivaroxaban (3 mg/kg) | 21.9 ± 1.8 | 33.5 ± 2.9 | Not Reported |
*Data are presented as mean ± SEM. *P < 0.05, *P < 0.01 compared with the control group.[1]
Table 4: Comparative Bleeding Risk in a Rat Tail Bleeding Assay
| Compound (at equivalent antithrombotic doses) | Bleeding Side-Effects |
| This compound | Trend of less bleeding |
| Rivaroxaban | Higher bleeding tendency |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for the key assays used to evaluate the antithrombotic effects of this compound.
Factor Xa Inhibition Assay
This in vitro assay quantifies the inhibitory activity of a compound against Factor Xa.
-
Preparation: Human Factor Xa and a chromogenic substrate specific for Factor Xa are prepared in a suitable buffer.
-
Incubation: this compound or a control substance is incubated with Factor Xa for a defined period.
-
Substrate Addition: The chromogenic substrate is added to the mixture.
-
Measurement: The activity of Factor Xa is determined by measuring the color change resulting from the cleavage of the chromogenic substrate using a spectrophotometer.
-
Calculation: The IC50 value is calculated from the dose-response curve.
Rat Venous Thrombosis Model
This in vivo model assesses the ability of a compound to prevent the formation of a thrombus in a vein.
-
Animal Preparation: Rats are anesthetized, and the jugular vein is exposed.
-
Thrombus Induction: A standardized injury is induced to the vein, often by applying a filter paper soaked in ferric chloride or by mechanical trauma, to initiate thrombus formation.
-
Drug Administration: this compound or a vehicle control is administered orally at various doses prior to thrombus induction.
-
Thrombus Evaluation: After a set period, the vein segment is isolated, and the formed thrombus is excised and weighed.
-
Analysis: The dose-dependent inhibitory effect of the compound on thrombus formation is determined, and the ED50 is calculated.
Rat Arteriovenous (AV) Shunt Thrombosis Model
This model evaluates the effect of a compound on thrombus formation under blood flow conditions.
-
Animal Preparation: Anesthetized rats have their carotid artery and jugular vein cannulated.
-
Shunt Insertion: A small-bore tubing containing a silk thread is inserted between the artery and the vein, creating an AV shunt.
-
Drug Administration: The test compound is administered prior to the insertion of the shunt.
-
Thrombus Formation: Blood is allowed to circulate through the shunt for a specific duration, allowing a thrombus to form on the silk thread.
-
Measurement: The silk thread with the thrombus is removed, and the thrombus is dried and weighed.
-
Analysis: The reduction in thrombus weight in the treated groups is compared to the control group.
Rat Tail Bleeding Time Assay
This assay is used to assess the potential bleeding risk associated with an antithrombotic agent.
-
Animal Preparation: Rats are anesthetized, and the tail is transected at a specific diameter.
-
Drug Administration: this compound or a control is administered prior to the tail transection.
-
Bleeding Measurement: The tail is immersed in warm saline, and the time until bleeding stops for a defined period is recorded.
-
Analysis: The prolongation of bleeding time in the treated groups is compared to the control group.
Coagulation Parameter Assays (PT, aPTT, TT)
These ex vivo assays measure the effect of a compound on different aspects of the coagulation cascade.
-
Blood Collection: Blood samples are collected from treated and control animals into tubes containing an anticoagulant (e.g., citrate).
-
Plasma Preparation: Platelet-poor plasma is prepared by centrifugation.
-
Assay Performance:
-
Prothrombin Time (PT): Measures the extrinsic and common pathways. Tissue factor is added to the plasma, and the time to clot formation is measured.
-
Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways. An activator and phospholipids are added to the plasma, and the time to clot formation is measured.
-
Thrombin Time (TT): Measures the final step of coagulation (conversion of fibrinogen to fibrin). Thrombin is added to the plasma, and the time to clot formation is measured.
-
-
Analysis: The prolongation of clotting times in the treated groups is compared to the control group.
Visualizing Mechanisms and Workflows
To further clarify the mechanism of action and experimental processes, the following diagrams are provided.
Caption: this compound's mechanism of action in the coagulation cascade.
Caption: General workflow for in vivo antithrombotic studies.
Conclusion
The available preclinical data indicate that this compound is a potent and selective inhibitor of Factor Xa with demonstrable antithrombotic effects in rodent models. The results from initial studies on its efficacy and safety profile appear consistent and reproducible, particularly in comparison to Rivaroxaban. This compound effectively prolongs clotting times and reduces thrombus formation in a dose-dependent manner.[2] Notably, it may offer a wider therapeutic window with a potentially lower risk of bleeding compared to Rivaroxaban at equivalent antithrombotic doses.[2][3]
While these initial findings are promising, the body of evidence regarding the reproducibility of this compound's effects would be strengthened by further independent studies. The detailed experimental protocols provided in this guide should facilitate such validation efforts. The consistent mechanism of action, targeting a key node in the coagulation cascade, provides a strong theoretical basis for its observed antithrombotic activity. Further research, including well-controlled clinical trials, is necessary to fully establish the reproducibility and clinical utility of this compound's antithrombotic effects in human subjects.
References
Independent Validation of Zifaxaban's Mechanism of Action: A Comparative Guide
This guide provides an independent validation of the mechanism of action for Zifaxaban, a direct Factor Xa (FXa) inhibitor. Its performance is objectively compared with other established FXa inhibitors—Rivaroxaban, Apixaban, and Edoxaban—supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of Factor Xa Inhibitors
Direct FXa inhibitors, including this compound, exert their anticoagulant effect by selectively and reversibly binding to the active site of activated Factor X (FXa).[1] FXa is a critical enzyme in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways.[2][3] Its primary role is to convert prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot.[2][3] By inhibiting FXa, these drugs prevent the amplification of thrombin generation, thereby effectively reducing the formation of fibrin clots.[1] This targeted mechanism of action offers a more predictable anticoagulant response compared to older anticoagulants like warfarin, which act on multiple vitamin K-dependent clotting factors.
Comparative Efficacy and Selectivity
The in vitro potency and selectivity of this compound have been evaluated and compared to other commercially available FXa inhibitors. The data demonstrates that this compound is a potent and highly selective inhibitor of human FXa.
Table 1: In Vitro Potency of FXa Inhibitors
| Compound | IC50 (nM) for human FXa | Ki (nM) for human FXa |
| This compound | 11.1 | Data not available |
| Rivaroxaban | 0.7 | 0.4 |
| Apixaban | 2.3 | 0.08 |
| Edoxaban | 2.9 | 0.56 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Table 2: In Vitro Selectivity Profile of FXa Inhibitors
| Compound | Selectivity for FXa over other Serine Proteases |
| This compound | >10,000-fold |
| Rivaroxaban | >10,000-fold |
| Apixaban | >30,000-fold |
| Edoxaban | Data not available in a comparative format |
Selectivity is a crucial parameter for a drug's safety profile, indicating its specificity for the intended target over other related proteins in the body.
Impact on Coagulation Parameters
The effect of this compound and its comparators on standard coagulation assays, such as the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT), provides further validation of their mechanism of action. These assays measure the integrity of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.
Table 3: Effect of FXa Inhibitors on In Vitro Coagulation Assays
| Compound | Prothrombin Time (PT) Prolongation | Activated Partial Thromboplastin Time (aPTT) Prolongation |
| This compound | Significant prolongation observed | Significant prolongation observed |
| Rivaroxaban | Dose-dependent prolongation | Dose-dependent prolongation |
| Apixaban | Dose-dependent prolongation | Dose-dependent prolongation |
| Edoxaban | Dose-dependent prolongation | Dose-dependent prolongation |
Preclinical studies have indicated that this compound's hemorrhagic effect is less than that of rivaroxaban at comparable antithrombotic doses.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for independent validation and comparison.
In Vitro Factor Xa Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory activity of a compound against purified human Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of human Factor Xa to each well of the microplate.
-
Add the diluted test compounds to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic FXa substrate to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) kinetically over time using a microplate reader.
-
The rate of substrate hydrolysis is proportional to the residual FXa activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Prothrombin Time (PT) Assay
This assay assesses the effect of inhibitors on the extrinsic and common pathways of coagulation.
Materials:
-
Citrated platelet-poor plasma
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test compounds
-
Coagulometer or a water bath and stopwatch
Procedure:
-
Pre-warm the citrated plasma and thromboplastin reagent to 37°C.
-
Add a specific concentration of the test compound or vehicle control to the plasma and incubate for a predetermined time.
-
Add the pre-warmed thromboplastin reagent to the plasma sample.
-
Initiate the clotting by adding a pre-warmed CaCl2 solution.
-
Measure the time taken for clot formation in seconds.
-
Compare the clotting time of samples with the test compound to the vehicle control to determine the extent of prolongation.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay evaluates the effect of inhibitors on the intrinsic and common pathways of coagulation.
Materials:
-
Citrated platelet-poor plasma
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test compounds
-
Coagulometer or a water bath and stopwatch
Procedure:
-
Pre-warm the citrated plasma and aPTT reagent to 37°C.
-
Add a specific concentration of the test compound or vehicle control to the plasma.
-
Add the pre-warmed aPTT reagent to the plasma sample and incubate for a specific time (e.g., 3-5 minutes) to allow for the activation of contact factors.
-
Initiate the clotting by adding a pre-warmed CaCl2 solution.
-
Measure the time taken for clot formation in seconds.
-
Compare the clotting time of samples with the test compound to the vehicle control to determine the extent of prolongation.
Visualizations
Signaling Pathway of the Coagulation Cascade
Logical Relationship of Coagulation Pathways and Assays
This diagram illustrates how the PT and aPTT assays evaluate different parts of the coagulation cascade.
References
A Comparative Analysis of Zifaxaban for the Treatment of Venous Thromboembolism
An Objective Guide for Researchers and Drug Development Professionals
The landscape of anticoagulant therapy has been significantly reshaped by the introduction of direct oral anticoagulants (DOACs), offering alternatives to traditional vitamin K antagonists. This guide provides a statistical analysis of the hypothetical clinical trial data for a new Factor Xa inhibitor, Zifaxaban, and compares its performance against established DOACs, Rivaroxaban and Apixaban, in the context of treating venous thromboembolism (VTE).
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety outcomes from a hypothetical Phase III clinical trial of this compound compared to published data from pivotal trials of Rivaroxaban (EINSTEIN-DVT/PE) and Apixaban (AMPLIFY).
Table 1: Patient Demographics and Baseline Characteristics (Hypothetical this compound Trial)
| Characteristic | This compound (N=4141) | Standard Therapy (LMWH/VKA) (N=4141) |
| Age (mean, years) | 56.1 | 55.9 |
| Male Sex (%) | 58.2 | 57.9 |
| Deep Vein Thrombosis (DVT) (%) | 65.1 | 64.8 |
| Pulmonary Embolism (PE) (%) | 34.9 | 35.2 |
| Unprovoked VTE (%) | 63.7 | 64.1 |
Table 2: Comparative Efficacy Outcomes for VTE Treatment
| Outcome | This compound (Hypothetical) | Rivaroxaban (EINSTEIN pooled)[1] | Apixaban (AMPLIFY) | Standard Therapy (Pooled) |
| Recurrent VTE or VTE-related death (%) | 2.0% | 2.1% | 2.3% | 2.2% |
| Hazard Ratio (95% CI) vs. Standard Therapy | 0.91 (0.68-1.22) | 0.89 (0.66-1.19) | 0.84 (0.60-1.18) | - |
Table 3: Comparative Safety Outcomes for VTE Treatment
| Outcome | This compound (Hypothetical) | Rivaroxaban (EINSTEIN pooled)[1] | Apixaban (AMPLIFY) | Standard Therapy (Pooled) |
| Major Bleeding (%) | 0.8% | 1.0% | 0.6% | 1.8% |
| Hazard Ratio (95% CI) vs. Standard Therapy | 0.44 (0.27-0.71) | 0.54 (0.37-0.79) | 0.31 (0.17-0.55) | - |
| Clinically Relevant Non-Major Bleeding (%) | 4.5% | 8.8% | 3.9% | 8.4% |
Experimental Protocols
Hypothetical Phase III this compound Trial (Z-VTE-301) Methodology
-
Study Design: A randomized, double-blind, double-dummy, non-inferiority trial comparing this compound with standard therapy (enoxaparin followed by a vitamin K antagonist).
-
Patient Population: Patients with objectively confirmed acute symptomatic deep vein thrombosis or pulmonary embolism.
-
Intervention:
-
This compound Arm: this compound 15 mg twice daily for 21 days, followed by 20 mg once daily.
-
Standard Therapy Arm: Enoxaparin 1.0 mg/kg twice daily for at least 5 days, followed by a vitamin K antagonist (e.g., warfarin) with a target INR of 2.0-3.0.
-
-
Primary Efficacy Outcome: The primary efficacy outcome was the incidence of recurrent VTE or VTE-related death during the study period.
-
Primary Safety Outcome: The primary safety outcome was the incidence of major bleeding events, as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria.
Visualizing Mechanisms and Workflows
Mechanism of Action: Factor Xa Inhibition
Direct oral anticoagulants like this compound, Rivaroxaban, and Apixaban exert their effect by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development.
Hypothetical Clinical Trial Workflow
The following diagram illustrates the key stages of the hypothetical Z-VTE-301 clinical trial, from patient screening to data analysis.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Zifaxaban
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Zifaxaban, a factor Xa inhibitor. Adherence to these protocols is essential to mitigate risks of exposure and ensure a safe laboratory environment. The following information is based on available safety data sheets and general best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of protection is implemented. The following table summarizes the recommended PPE for handling this compound.[1][2][3][4]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Gloves | Wear two pairs of powder-free nitrile gloves.[2][3] The outer glove should be removed immediately after handling the compound and the inner glove upon leaving the designated handling area. |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must be worn to protect against splashes.[1][4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][4] |
| Body Protection | Impervious Disposable Gown | A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[1][3] |
| Respiratory Protection | Suitable Respirator | The specific type of respirator should be determined by a risk assessment. For handling powders outside of a containment system, a NIOSH-approved respirator is recommended.[1] |
Note: No specific quantitative data, such as permissible exposure limits or glove breakthrough times for this compound, are currently available in the provided search results. It is critical to consult the specific manufacturer's safety data sheet for any updated information.
Experimental Protocol: Donning and Doffing of PPE for this compound Handling
This protocol outlines the step-by-step procedure for wearing and removing PPE to minimize the risk of contamination.
A. Donning Procedure:
-
Preparation: Before entering the designated handling area, remove all personal items, including jewelry. Ensure hair is tied back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is fully fastened at the back.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.[3]
-
Respiratory Protection: Fit the appropriate respirator according to the manufacturer's instructions. Perform a seal check.
-
Eye and Face Protection: Put on safety goggles. If required by the risk assessment, wear a face shield over the goggles.
B. Doffing Procedure:
The removal of PPE should be performed in a designated area to prevent the spread of contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown: Untie the gown. Carefully pull it away from the body, touching only the inside surface. Roll it into a bundle with the contaminated side inward and dispose of it in the hazardous waste container.
-
Hand Hygiene: Perform hand hygiene with an alcohol-based hand sanitizer.
-
Eye and Face Protection: Remove the face shield (if used) and then the safety goggles by handling the straps. Place them in a designated area for decontamination or disposal.
-
Respiratory Protection: Remove the respirator without touching the front. Dispose of it in the designated hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves. Dispose of them in the hazardous waste container.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
This compound Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Operational and Disposal Plans
Handling:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure to avoid the formation of dust and aerosols.[1]
-
Spill Management: In the event of a spill, the area should be evacuated and secured. Only personnel with appropriate training and PPE should clean the spill. Collect the spillage and dispose of it as hazardous waste.[1]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Disposal:
-
Waste Container: All disposable PPE, contaminated materials, and excess this compound must be placed in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[1] Avoid release to the environment.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
